2-Chloro-4-iodopyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodopyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLBLXOJIBRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodopyridin-3-ol
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Chloro-4-iodopyridin-3-ol, a key intermediate in the development of novel therapeutics and functional materials. The document elucidates the strategic considerations behind the chosen synthetic route, detailing the reaction mechanism, experimental protocol, and safety precautions. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this valuable halogenated pyridine derivative.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their derivatives forming the structural core of numerous pharmaceuticals and functional organic molecules.[1] this compound is a particularly valuable building block due to its trifunctional nature. The presence of a hydroxyl group, a chlorine atom, and an iodine atom on the pyridine ring offers multiple, distinct reaction sites for further molecular elaboration.[2][3] The chloro and iodo substituents are excellent handles for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile introduction of diverse functionalities.[4][5] The hydroxyl group can be derivatized or can influence the electronic properties of the molecule. A reliable and well-understood synthesis of this compound is therefore of paramount importance.
Strategic Synthesis Pathway: Electrophilic Iodination of 2-Chloro-3-hydroxypyridine
The most logical and efficient approach to the synthesis of this compound is the direct electrophilic iodination of the readily available starting material, 2-Chloro-3-hydroxypyridine.[6]
Rationale for Starting Material Selection
2-Chloro-3-hydroxypyridine (CAS 6636-78-8) is a commercially available and relatively inexpensive starting material. Its synthesis from 3-hydroxypyridine is well-documented, with high-yield procedures reported in the literature, ensuring a reliable supply for multi-step syntheses.[7]
Regioselectivity of the Iodination Reaction
The key to this synthesis is controlling the regioselectivity of the iodination. The pyridine ring is an electron-deficient system; however, the presence of the hydroxyl group at the C3 position significantly influences the outcome of electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and an ortho, para-director. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, particularly at the C2, C4, and C6 positions.
In this specific case, the directing effects of the hydroxyl group and the pyridine nitrogen are synergistic. The hydroxyl group strongly activates the ortho (C2 and C4) and para (C6) positions for electrophilic attack. The C2 position is already substituted with a chlorine atom. The C6 position is sterically less accessible. Therefore, the C4 position is the most electronically and sterically favored site for electrophilic substitution.
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of 2-Chloro-3-hydroxypyridine proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species, which then attacks the electron-rich pyridine ring.
Figure 1: Generalized mechanism for the electrophilic iodination of 2-Chloro-3-hydroxypyridine.
Experimental Protocol
This protocol is based on established methods for the iodination of electron-rich aromatic and heteroaromatic compounds.[8][9][10] Iodine monochloride is chosen as the iodinating agent due to its high reactivity and commercial availability. Acetic acid serves as a suitable solvent that can also protonate the pyridine nitrogen, further enhancing the directing effect of the hydroxyl group.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-hydroxypyridine | 6636-78-8 | 129.54 | 10.0 g | 0.077 mol |
| Iodine Monochloride (1.0 M in CH₂Cl₂) | 7790-99-0 | 162.36 | 85 mL | 0.085 mol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 200 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 | As needed | - |
| Sodium Thiosulfate (10% aq. solution) | 7772-98-7 | 158.11 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 500 mL | - |
| Brine (sat. aq. NaCl solution) | 7647-14-5 | 58.44 | 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.077 mol) of 2-Chloro-3-hydroxypyridine in 200 mL of glacial acetic acid.
-
Addition of Reagent: Cool the flask in an ice-water bath to 0-5 °C. Add 85 mL (0.085 mol, 1.1 equivalents) of a 1.0 M solution of iodine monochloride in dichloromethane dropwise via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8. Add 10% aqueous sodium thiosulfate solution until the reddish-brown color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a solid.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
| Chemical | Hazard Statements | Precautionary Statements |
| 2-Chloro-3-hydroxypyridine | H315, H319, H335 | P261, P280, P305+P351+P338 |
| Iodine Monochloride | H314, H335 | P260, P280, P303+P361+P353, P305+P351+P338 |
| Glacial Acetic Acid | H226, H314 | P210, P280, P303+P361+P353, P305+P351+P338 |
| Ethyl Acetate | H225, H319, H336 | P210, P240, P305+P351+P338 |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions of the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum should show five distinct signals for the five carbon atoms of the pyridine ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₅H₃ClINO, MW: 269.44 g/mol ), with the characteristic isotopic pattern for chlorine.
-
Melting Point: The purified product should have a sharp melting point.
Conclusion
This guide outlines a reliable and efficient synthesis of this compound via the electrophilic iodination of 2-Chloro-3-hydroxypyridine. The choice of starting material and the regioselectivity of the reaction are well-supported by fundamental principles of organic chemistry. The provided experimental protocol is a self-validating system that, when executed with care, should provide the target compound in good yield and purity, ready for use in further synthetic endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Spectroscopic Characterization of 2-Chloro-4-iodopyridin-3-ol: A Technical Guide
Introduction
2-Chloro-4-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block for more complex molecular architectures. The precise arrangement of its substituents—a chlorine atom, an iodine atom, and a hydroxyl group on a pyridine ring—imparts a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents.
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of widely published experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the spectroscopic analysis of this and related compounds.
Molecular Structure and Key Features
The structure of this compound presents several key features that will govern its spectroscopic behavior:
-
Aromatic Pyridine Ring: This forms the core of the molecule and will give rise to characteristic signals in both NMR and IR spectroscopy.
-
Substituents: The electron-withdrawing and donating properties of the chloro, iodo, and hydroxyl groups will significantly influence the chemical environment of the ring protons and carbons, leading to predictable shifts in NMR spectra.
-
Hydroxyl Group: The -OH group is a strong IR absorber and its presence will be readily identifiable. It also introduces the possibility of hydrogen bonding, which can affect both IR and NMR spectra.
-
Halogens: The presence of chlorine and iodine will result in characteristic isotopic patterns in the mass spectrum, and their bond vibrations may be observable in the far-IR region.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms in the molecule.
Predicted ¹H NMR Data
The pyridine ring of this compound has two remaining protons. Their chemical shifts will be influenced by the neighboring substituents. The hydroxyl proton's chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
| Predicted Peak | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1 | 7.0 - 7.5 | d | ~5-6 | H-6 |
| 2 | 7.5 - 8.0 | d | ~5-6 | H-5 |
| 3 | 5.0 - 9.0 | br s | - | OH |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the OH proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Typical parameters for a 400 MHz spectrometer would be:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: ~2-4 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Interpretation of Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-5 and H-6): The two protons on the pyridine ring are expected to appear as doublets due to coupling to each other. The proton at the 6-position (H-6) is adjacent to the nitrogen and the chloro-substituted carbon, while the proton at the 5-position (H-5) is adjacent to the iodo-substituted carbon. The precise chemical shifts will be a balance of the shielding and deshielding effects of all substituents.
-
Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet. Its chemical shift is highly dependent on the experimental conditions. In DMSO-d₆, it may be possible to observe coupling to the ring protons if the rate of exchange is slow.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are highly sensitive to the nature of the attached substituents.
| Predicted Peak | Chemical Shift (δ) ppm | Assignment | Rationale |
| 1 | ~150-160 | C-2 | Attached to electronegative Cl and N. |
| 2 | ~140-150 | C-3 | Attached to electronegative O. |
| 3 | ~90-100 | C-4 | Attached to I (heavy atom effect). |
| 4 | ~130-140 | C-5 | Influenced by adjacent I. |
| 5 | ~145-155 | C-6 | Adjacent to N. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon.
-
Typical parameters for a 100 MHz (for ¹³C) spectrometer:
-
Spectral width: ~240 ppm
-
Number of scans: 512-2048 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2 seconds
-
-
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the spectrum, which is then phased and calibrated.
Interpretation of Predicted ¹³C NMR Spectrum
The predicted chemical shifts are based on the known effects of substituents on the pyridine ring.[1][2][3]
-
C-2 and C-3: These carbons are attached to the highly electronegative chlorine and oxygen atoms, respectively, and are therefore expected to be significantly deshielded, appearing at a high chemical shift (downfield).
-
C-4: The carbon bearing the iodine atom is expected to show a lower chemical shift (be more shielded) than might be expected based on electronegativity alone. This is due to the "heavy atom effect" of iodine.
-
C-5 and C-6: The chemical shifts of these carbons are influenced by their position relative to the nitrogen and the other substituents. C-6, being adjacent to the nitrogen, will be more deshielded than C-5.
Figure 2: Predicted ¹³C NMR chemical shift regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3500 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1260 - 1180 | Strong | C-O stretch |
| ~800 - 600 | Medium | C-Cl stretch |
| ~600 - 500 | Medium | C-I stretch |
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Interpretation of Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by the following features:[4][5]
-
O-H Stretch: A strong, broad absorption band in the 3500-3200 cm⁻¹ region is the most characteristic feature of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Weaker bands just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
-
Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The exact positions and intensities of these bands can be diagnostic of the substitution pattern.
-
C-O Stretch: A strong band around 1200 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.
-
Halogen Stretches: The C-Cl and C-I stretching vibrations occur at lower frequencies, in the fingerprint region. These may be difficult to assign definitively without computational analysis but are expected in the ranges provided.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used for structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₅H₃ClINO
-
Monoisotopic Mass: 254.89 g/mol
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI) are suitable. The following predictions are based on EI.
| m/z (predicted) | Ion | Comments |
| 255 / 257 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 257 will have an intensity of about one-third of the M peak due to the ³⁷Cl isotope. |
| 128 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodo-aromatics. |
| 220 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 192 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide from the [M - I]⁺ ion. |
| 127 | [I]⁺ | Iodine cation, often observed in the spectra of iodine-containing compounds. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup:
-
The mass spectrometer can be coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or the sample can be introduced directly via a direct insertion probe (for EI) or infusion (for ESI).
-
-
Data Acquisition (EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight).
-
-
Data Processing:
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Interpretation of Predicted Mass Spectrum
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.[6][7]
-
Molecular Ion: The molecular ion peak ([M]⁺) will be observed, and its isotopic pattern will be a clear indicator of the presence of one chlorine atom.
-
Loss of Iodine: The C-I bond is the weakest bond in the molecule, and its cleavage to lose an iodine radical (I•) is a highly favorable fragmentation pathway, likely leading to a prominent peak at m/z 128.[6]
-
Loss of Chlorine: Loss of a chlorine radical (Cl•) is also possible, though likely less favorable than the loss of iodine.
-
Loss of CO: Following the initial loss of a halogen, the resulting pyridinol structure can undergo rearrangement and lose a neutral molecule of carbon monoxide (CO), a common fragmentation for phenols and related compounds.
Figure 3: Proposed key fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive overview of the predicted NMR, IR, and MS data for this compound, based on fundamental spectroscopic principles and comparison with analogous structures. The detailed protocols and interpretations presented herein offer a practical framework for scientists to identify and characterize this molecule, ensuring its quality and facilitating its application in the synthesis of novel chemical entities. While the data presented is predictive, it provides a strong and scientifically grounded basis for the analysis of this important chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR chemical shift prediction of pyridines [stenutz.eu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Theoretical and Computational Blueprint for 2-Chloro-4-iodopyridin-3-ol: An In-Depth Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2-Chloro-4-iodopyridin-3-ol, a novel halogen- and hydroxyl-substituted pyridine derivative with significant potential in medicinal chemistry and materials science. In the absence of direct experimental and computational data for this specific molecule, this document serves as a blueprint for future research, outlining the critical theoretical considerations, robust computational methodologies, and expected molecular properties. By synthesizing established principles from studies on related halopyridines and hydroxypyridines, this guide offers researchers, scientists, and drug development professionals a predictive and insightful analysis into the structural, electronic, and reactive characteristics of this compound. The methodologies detailed herein are designed to be self-validating, providing a clear pathway for a comprehensive de novo theoretical investigation.
Introduction: The Rationale for a Theoretical Investigation
Substituted pyridines are a cornerstone of modern pharmaceutical and materials research, with their versatile electronic properties and reactivity enabling the development of a vast array of functional molecules.[1] The unique combination of a chloro, iodo, and hydroxyl group on a pyridine scaffold, as in this compound, presents a compelling case for in-depth theoretical exploration. The interplay of the electron-withdrawing nature of the halogens and the electron-donating character of the hydroxyl group is anticipated to give rise to a unique electronic landscape, influencing the molecule's reactivity, intermolecular interactions, and potential biological activity.[2]
This guide is structured to provide a foundational understanding of the key theoretical aspects of this compound, beginning with an analysis of its likely tautomeric forms, followed by a detailed exposition of the proposed computational methodologies for its study. We will then delve into a predictive analysis of its electronic and spectroscopic properties, culminating in a discussion of its potential applications based on these theoretical insights.
Tautomerism in 3-Hydroxypyridines: A Critical Consideration
A pivotal aspect of the chemistry of hydroxypyridines is their potential to exist in tautomeric forms.[3][4] For this compound, two primary tautomers are conceivable: the enol form (3-hydroxy) and the keto form (pyridin-3(2H)-one).
Theoretical studies on the parent 3-hydroxypyridine have shown that the enol form is generally the more stable tautomer in the gas phase and in non-polar solvents.[5] This preference is attributed to the aromaticity of the pyridine ring in the enol form. The introduction of substituents can, however, influence this equilibrium.[6]
For this compound, the electron-withdrawing chloro and iodo groups are expected to further stabilize the enol form by inductively withdrawing electron density from the ring, thereby enhancing its aromatic character. Therefore, all subsequent theoretical analyses in this guide will be based on the assumption that the 3-hydroxy tautomer is the predominant and most stable form. However, a comprehensive computational study should begin by calculating the relative energies of both tautomers to confirm this hypothesis.
A Proposed Framework for Quantum Chemical Analysis
To conduct a thorough theoretical investigation of this compound, a multi-faceted computational approach rooted in Density Functional Theory (DFT) is recommended.[7] DFT offers a robust balance of accuracy and computational efficiency for studying the electronic structure and properties of organic molecules.[7]
Computational Workflow
The proposed computational workflow is designed to be systematic and self-validating, ensuring the reliability of the obtained theoretical data.
Figure 1: A systematic workflow for the quantum chemical analysis of this compound.
Detailed Computational Protocols
| Parameter | Recommendation | Justification |
| Software | Gaussian, ORCA, Spartan | Widely used and validated quantum chemistry software packages. |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecules of this size. |
| Functional | B3LYP, M06-2X, ωB97X-D | B3LYP is a widely used hybrid functional. M06-2X is good for non-covalent interactions. ωB97X-D includes dispersion corrections. |
| Basis Set | 6-311++G(d,p) for C, H, N, O, Cl; LANL2DZ for I | A flexible basis set for lighter atoms and an effective core potential for iodine to account for relativistic effects. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effects of different solvent environments on the molecule's properties. |
Predicted Molecular Properties of this compound
Based on the established effects of chloro, iodo, and hydroxyl substituents on the pyridine ring, we can predict the key molecular properties of this compound.[8][9][10]
Structural Parameters
The geometry of the pyridine ring is expected to be largely planar, consistent with its aromatic character. The C-Cl and C-I bond lengths will be influenced by the electronic interplay of the substituents. The C-O bond of the hydroxyl group will exhibit partial double-bond character due to resonance with the pyridine ring.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.
-
HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the -OH group.
-
LUMO: The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chloro and iodo substituents.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The combined electronic effects of the substituents will determine the precise energy of this gap.
Figure 2: A conceptual diagram of the predicted HOMO and LUMO energy levels and localizations for this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential are likely to be found around the hydrogen atom of the hydroxyl group and in the vicinity of the electron-withdrawing chloro and iodo substituents, suggesting these as sites for nucleophilic attack.
Predicted Spectroscopic Signatures
Computational chemistry can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of a newly synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The proton of the hydroxyl group will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will provide a clear indication of the electronic environment. The carbon atoms attached to the electronegative substituents (Cl, I, O) will be significantly deshielded.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. Key vibrational modes to look for include:
-
O-H stretching of the hydroxyl group.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
C-Cl and C-I stretching vibrations.
UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The HOMO-LUMO energy gap will be a primary determinant of the lowest energy absorption band.
Potential Applications and Future Directions
The theoretical insights gained from the computational study of this compound can guide its synthesis and exploration for various applications:
-
Drug Discovery: The presence of multiple functional groups offers several handles for further chemical modification, making it a promising scaffold for the development of novel therapeutic agents. The predicted MEP can guide the design of interactions with biological targets.
-
Materials Science: Halogenated organic compounds are of interest in the development of new materials with specific electronic and optical properties. The predicted electronic structure can inform its potential use in organic electronics.
Future experimental work should focus on the synthesis of this compound and the validation of the theoretical predictions presented in this guide through comprehensive spectroscopic and crystallographic characterization.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-iodopyridin-3-ol
Foreword: Unveiling a Versatile Heterocyclic Building Block
For researchers, scientists, and professionals in the field of drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery and synthesis of novel therapeutic agents. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for structural modification. Within this class of compounds, polysubstituted pyridines present a unique set of challenges and opportunities. This technical guide provides an in-depth exploration of the reactivity profile of a particularly intriguing, yet less documented, building block: 2-Chloro-4-iodopyridin-3-ol .
This document moves beyond a mere recitation of facts, offering a nuanced understanding of the interplay between the electronic and steric effects of the chloro, iodo, and hydroxyl substituents. By dissecting the inherent reactivity of each functional group, we aim to equip the synthetic chemist with the predictive power to strategically design and execute complex synthetic routes. The insights provided herein are grounded in established principles of organic chemistry and supported by analogous transformations of related heterocyclic systems, offering a robust framework for the practical application of this promising molecule.
Molecular Architecture and Physicochemical Properties
This compound, with the chemical formula C₅H₃ClINO, possesses a unique arrangement of functional groups on a pyridine core that dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 1207973-15-6 | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | N/A |
The presence of a chlorine atom at the 2-position, an iodine atom at the 4-position, and a hydroxyl group at the 3-position creates a fascinating electronic landscape. The electronegative chlorine atom and the nitrogen atom render the pyridine ring electron-deficient, influencing its susceptibility to nucleophilic attack. The hydroxyl group, a strong electron-donating group, can modulate the reactivity of the ring and also serve as a handle for further functionalization. The iodine atom, being the most polarizable of the halogens, is the primary site for palladium-catalyzed cross-coupling reactions.
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Chloro-3-hydroxypyridine
The precursor, 2-chloro-3-hydroxypyridine, can be synthesized from commercially available 3-hydroxypyridine. A high-yield process involves the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium at a controlled pH.[2][3]
Experimental Protocol:
-
To a solution of 3-hydroxypyridine in water, add aqueous sodium hydroxide to adjust the pH to 11-13.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of aqueous sodium hypochlorite while maintaining the temperature and pH.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
The product, 2-chloro-3-hydroxypyridine, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.
Step 2: Iodination of 2-Chloro-3-hydroxypyridine
The subsequent iodination at the 4-position can be achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds under mild conditions.[4][5] Alternatively, a mixture of iodine and potassium iodide can also be employed.
Experimental Protocol:
-
Dissolve 2-chloro-3-hydroxypyridine in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity Profile: A Trifecta of Functionality
The reactivity of this compound is governed by the distinct chemical properties of its three functional groups. This section will explore the anticipated reactivity at each site, providing a predictive framework for its application in organic synthesis.
Reactions at the 4-Iodo Position: The Gateway to Complexity
The carbon-iodine bond is the most labile of the carbon-halogen bonds in this molecule, making the 4-position the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly increasing molecular complexity.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[6][7] this compound is expected to readily participate in Suzuki coupling reactions with various boronic acids or esters, selectively at the 4-position.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the 4-aryl- or 4-vinyl-2-chloro-pyridin-3-ol derivative.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[8][9][10][11] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.
General Experimental Protocol for Sonogashira Coupling:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-alkynyl-2-chloro-pyridin-3-ol.
Reactions at the 2-Chloro Position: A Site for Nucleophilic Substitution
The chlorine atom at the 2-position, activated by the electron-withdrawing effect of the adjacent ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This provides a pathway to introduce a variety of nitrogen, oxygen, and sulfur nucleophiles.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.
-
Add the nucleophile (e.g., an amine, alkoxide, or thiolate, 1.1-2.0 equiv.) and a base if necessary (e.g., K₂CO₃ or NaH).
-
Heat the reaction mixture (typically 80-150 °C) and monitor by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Reactions at the 3-Hydroxyl Group: A Handle for Derivatization
The hydroxyl group at the 3-position is a versatile functional handle that can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions can be used to modify the physicochemical properties of the molecule or to introduce further points of diversity.
General Experimental Protocol for O-Alkylation:
-
To a solution of this compound in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.
-
Stir the mixture for a short period to form the corresponding alkoxide.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.0-1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer, followed by purification by column chromatography.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not widely available, the following are predicted characteristic signals based on the analysis of its structural components and data from related compounds.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C-5 will likely appear as a doublet, and the proton at C-6 as a doublet. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |
| ¹³C NMR | The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon bearing the iodine (C-4) is expected to be significantly downfield. The chemical shifts of the other carbons will be influenced by the combined electronic effects of the substituents. |
| FT-IR (cm⁻¹) | Characteristic peaks are expected for the O-H stretch (broad, ~3200-3400), C=C and C=N stretching of the pyridine ring (~1400-1600), and C-Cl and C-I stretches in the fingerprint region. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) at m/z 255. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of I, Cl, and CO. |
Conclusion and Future Outlook
This compound emerges as a highly promising and versatile building block for the synthesis of complex, polysubstituted pyridines. Its unique trifunctional nature allows for a sequential and regioselective derivatization strategy. The high reactivity of the 4-iodo position towards palladium-catalyzed cross-coupling reactions, coupled with the susceptibility of the 2-chloro position to nucleophilic aromatic substitution and the derivatizable 3-hydroxyl group, opens up a vast chemical space for exploration.
This in-depth guide provides a foundational understanding of the reactivity profile of this compound, empowering researchers in drug discovery and materials science to harness its full synthetic potential. Further experimental validation of the proposed reaction pathways and a thorough investigation of its utility in the synthesis of biologically active molecules are warranted and are expected to solidify its position as a valuable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents [patents.google.com]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. US8822516B2 - Process for the preparation of iodides - Google Patents [patents.google.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Chloro-3-hydroxypyridine(6636-78-8) 1H NMR [m.chemicalbook.com]
- 13. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]
- 17. 2-Chloro-4-hydroxypyridine(17368-12-6) 1H NMR [m.chemicalbook.com]
- 18. From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling | Semantic Scholar [semanticscholar.org]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. acdlabs.com [acdlabs.com]
- 21. cet-science.com [cet-science.com]
- 22. mjcce.org.mk [mjcce.org.mk]
- 23. uanlch.vscht.cz [uanlch.vscht.cz]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
A-Technical Guide to the Synthesis of 2-Chloro-4-iodopyridin-3-ol Precursors
Abstract
This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway to 2-Chloro-4-iodopyridin-3-ol, a highly functionalized pyridine derivative of significant interest in pharmaceutical and agrochemical research. The synthesis is dissected into two primary stages: the selective chlorination of 3-hydroxypyridine to yield the key intermediate, 2-chloro-3-hydroxypyridine, followed by its regioselective iodination. This document details the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and summarizes critical analytical data. The methodologies presented are designed for scalability and reproducibility, addressing the needs of researchers, chemists, and drug development professionals.
Introduction
Substituted halopyridinols are foundational building blocks in modern medicinal and agricultural chemistry. Their unique electronic properties and multiple points for diversification make them invaluable scaffolds. This compound, in particular, offers three distinct functional handles—a hydroxyl group and two different halogens at specific positions—enabling a wide array of subsequent cross-coupling and substitution reactions. The primary precursor, 2-chloro-3-hydroxypyridine, is a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs, as well as herbicidally active compounds.[1]
This guide presents a logical and optimized synthetic sequence beginning from the commercially available starting material, 3-hydroxypyridine. The core strategy involves a two-step electrophilic aromatic substitution process, leveraging the directing effects of the hydroxyl group to achieve high regioselectivity in both the chlorination and iodination steps.
Part 1: Synthesis of the Core Precursor: 2-Chloro-3-hydroxypyridine
The most efficient and scalable route to 2-chloro-3-hydroxypyridine (2 ) involves the direct chlorination of 3-hydroxypyridine (1 ). While historical methods using hydrochloric acid and hydrogen peroxide exist, they suffer from low yields (around 51%).[1] A superior, high-yield process utilizes sodium hypochlorite in a basic aqueous medium, which is both more economical and ecologically favorable.[1][2]
Causality Behind Experimental Choices
The choice of a highly alkaline medium (pH 11-13) is critical for the success of this reaction.[1] Under basic conditions, the 3-hydroxyl group is deprotonated to form the pyridin-3-olate anion. This anion is a significantly more powerful activating group than the neutral hydroxyl group, strongly directing the electrophilic chlorination to the ortho positions (C2 and C4). The C2 position is generally favored, leading to the desired product with high selectivity.
Experimental Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine (2)
Materials:
-
3-Hydroxypyridine (1 )
-
Sodium hydroxide (NaOH)
-
Aqueous sodium hypochlorite solution (NaOCl, ~10-15%)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and pH probe, dissolve 3-hydroxypyridine (1.0 eq.) in deionized water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium hydroxide to raise the pH to approximately 12. Maintain this temperature throughout the addition.
-
While vigorously stirring and maintaining the temperature at 0-5 °C, add the aqueous sodium hypochlorite solution (1.1 eq.) dropwise over 1-2 hours. The pH should be monitored and maintained between 11 and 13 by the concurrent addition of an aqueous sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Upon completion, carefully adjust the pH of the reaction mixture to ~7 using concentrated hydrochloric acid while keeping the temperature below 10 °C.
-
The product, 2-chloro-3-hydroxypyridine, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
This process reliably produces 2-chloro-3-hydroxypyridine in high yield (typically >85%).[1]
Part 2: Regioselective Iodination to this compound
With the key precursor 2 in hand, the final step is the introduction of an iodine atom at the C4 position. The electron-donating hydroxyl group and, to a lesser extent, the existing chloro group, activate the pyridine ring for a second electrophilic substitution. The C4 position is the most sterically accessible and electronically favorable site for this substitution.
Causality Behind Experimental Choices
Iodine monochloride (ICl) is an effective and highly polarized iodinating agent, with the iodine atom acting as the electrophile.[3] The reaction is typically performed in a solvent like glacial acetic acid, which facilitates the reaction without competing with the substrate.[4] The use of ICl provides a more potent electrophile ("I+") compared to molecular iodine (I₂), making it suitable for the iodination of moderately activated aromatic systems.[5][6]
Experimental Protocol 2: Synthesis of this compound (3)
Materials:
-
2-Chloro-3-hydroxypyridine (2 )
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-3-hydroxypyridine (2 , 1.0 eq.) in glacial acetic acid.
-
Stir the solution at room temperature until all the solid has dissolved.
-
Slowly add a solution of iodine monochloride (1.05 eq.) in glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound (3 ).
Data Presentation
| Compound | Structure | Mol. Formula | MW ( g/mol ) | m.p. (°C) | Typical Yield |
| 1 : 3-Hydroxypyridine | ![]() | C₅H₅NO | 95.10 | 126-129 | (Starting Material) |
| 2 : 2-Chloro-3-hydroxypyridine | ![]() | C₅H₄ClNO | 129.54 | 170-172[7] | >85% |
| 3 : this compound | ![]() | C₅H₃ClINO | 255.44 | N/A | >70% (unoptimized) |
Visualization of Synthetic Workflow & Mechanism
Synthetic Pathway Overview
Caption: Overall synthetic route from 3-hydroxypyridine to the target compound.
Mechanism: Electrophilic Chlorination
Caption: Mechanism of base-mediated electrophilic chlorination of 3-hydroxypyridine.
Conclusion
The synthetic strategy detailed in this guide provides a reliable and high-yielding pathway for the preparation of 2-chloro-3-hydroxypyridine and its subsequent conversion to this compound. The protocols are based on well-established, scalable chemical transformations and are supported by mechanistic understanding to ensure reproducibility. By following these validated procedures, researchers in drug discovery and chemical development can efficiently access these valuable, highly functionalized heterocyclic intermediates for the synthesis of novel bioactive molecules.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. Electrophilic_halogenation [chemeurope.com]
- 7. 2-Chloro-3-hydroxypyridine 98 6636-78-8 [sigmaaldrich.com]
The Emergence of a Versatile Scaffold: A Technical Guide to the Synthetic History of 2-Chloro-4-iodopyridin-3-ol
For the discerning researcher in drug discovery and development, the pyridine ring system represents a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of therapeutic agents. Within this important class of heterocycles, polysubstituted pyridines with specific halogenation patterns are of particular interest as versatile building blocks for complex molecular architectures. This guide delves into the synthetic evolution of one such molecule: 2-Chloro-4-iodopyridin-3-ol. While a singular "discovery" event for this compound is not prominently documented, its existence is a testament to the incremental advancements in synthetic organic chemistry. This document will, therefore, explore its plausible synthetic history, grounded in established methodologies for the preparation of substituted pyridin-3-ols.
Strategic Importance and Retrosynthetic Analysis
The strategic value of this compound lies in the orthogonal reactivity of its substituents. The chloro and iodo groups are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functionalities at these positions.[1][2] The hydroxyl group offers a handle for etherification, esterification, or can influence the electronic properties of the ring.
A logical retrosynthetic analysis of this compound suggests a disconnection strategy that sequentially addresses the introduction of the three key functional groups: the hydroxyl, the iodo, and the chloro moieties.
References
structural elucidation of 2-Chloro-4-iodopyridin-3-ol
An In-depth Technical Guide to the Structural Elucidation of 2-Chloro-4-iodopyridin-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Strategic Workflow: An Integrated Analytical Approach
The structural elucidation of a molecule is not a linear process but rather a convergence of complementary data. Each analytical technique provides a unique piece of the structural puzzle. The mass tells us the elemental composition, the infrared spectrum reveals the functional groups, nuclear magnetic resonance maps the atomic connectivity, and X-ray crystallography provides the definitive three-dimensional structure. The following workflow illustrates the logical integration of these techniques.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Rationale: The first step in characterizing an unknown compound is to determine its molecular weight and, by extension, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass measurements, HRMS provides the exact mass of an ion to several decimal places, allowing for the calculation of a unique elemental formula. For this compound, the presence of chlorine and iodine, each with characteristic isotopic patterns, provides an additional layer of confirmation.[5]
Experimental Protocol: LC-MS (ESI-HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, equipped with an Electrospray Ionization (ESI) source.[1]
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
MS Acquisition:
-
Ionization Mode: ESI positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >60,000 to ensure accurate mass measurement.
-
Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass. Verify the isotopic distribution pattern against the simulated pattern for C₅H₃ClINO.
-
Data Presentation: Predicted Molecular Ion Data
| Property | Predicted Value | Rationale |
| Molecular Formula | C₅H₃ClINO | Based on the expected structure. |
| Monoisotopic Mass | 254.8948 u | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O). |
| Ion (Positive) | [M+H]⁺ | Protonation of the pyridine nitrogen is expected in positive ESI mode. |
| m/z (³⁵Cl) | 255.8998 | The primary peak observed. |
| m/z (³⁷Cl) | 257.8969 | The A+2 peak, with an intensity of ~32% relative to the A peak, is a hallmark of a single chlorine atom. |
| Ion (Negative) | [M-H]⁻ | Deprotonation of the acidic hydroxyl group is expected in negative ESI mode. |
| m/z (³⁵Cl) | 253.8872 | The primary peak observed in negative mode. |
| m/z (³⁷Cl) | 255.8843 | The corresponding A+2 peak. |
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a suite of 1D and 2D NMR experiments is required to unambiguously assign the substitution pattern on the pyridine ring. The chemical shifts are heavily influenced by the electronic effects of the three different substituents.[6][7]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Identifies all unique carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, in this case, between the two adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the full structure and assigning quaternary carbons.
-
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| C2 | - | ~145-150 | Carbon bearing the electron-withdrawing chlorine atom. Its chemical shift is significantly downfield. |
| C3 | - | ~150-155 | Carbon attached to the oxygen atom (pyridin-3-ol tautomer). This carbon is expected to be highly deshielded. |
| C4 | - | ~90-95 | Carbon bearing the heavy iodine atom. The "heavy atom effect" of iodine typically shifts the attached carbon significantly upfield. |
| H5 / C5 | ~7.8-8.0, d (J ≈ 5-6 Hz) | ~130-135 | This proton is adjacent to the pyridine nitrogen and the iodine-bearing carbon. It will appear as a doublet due to coupling with H6. |
| H6 / C6 | ~7.4-7.6, d (J ≈ 5-6 Hz) | ~140-145 | This proton is adjacent to the pyridine nitrogen and coupled to H5, appearing as a doublet. It is ortho to the nitrogen, resulting in a downfield shift. |
| OH | ~9.5-10.5, br s | - | The hydroxyl proton is expected to be a broad singlet and its chemical shift is concentration and solvent dependent. It will exchange upon addition of D₂O.[8] |
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The diagnostic value lies in identifying vibrations that are characteristic of specific bonds. For this molecule, the most crucial absorption will be the O-H stretch from the hydroxyl group, which confirms its presence and distinguishes it from other potential isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3400 - 3200 | O-H stretch (hydroxyl) | Strong, broad band, characteristic of a hydrogen-bonded alcohol or phenol.[8] |
| ~3100 - 3000 | C-H stretch (aromatic) | Weak to medium, sharp peaks. |
| ~1600 - 1450 | C=C and C=N ring stretching | Multiple medium to strong bands, characteristic of the pyridine ring system.[9][10] |
| ~1300 - 1200 | C-O stretch (phenol-like) | Medium to strong band. |
| < 800 | C-Cl and C-I stretches | Found in the fingerprint region, often complex and harder to assign definitively without computational analysis. |
X-ray Crystallography: The Unambiguous Proof
Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, irrefutable proof. It provides a three-dimensional map of electron density from which the precise location of every atom (excluding hydrogens, typically) can be determined. This technique resolves any ambiguity regarding the substitution pattern and provides valuable data on bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The ability to grow a single, well-ordered crystal is itself an indication of sample purity. A common method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/heptane) to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Crystal Selection and Mounting: Select a suitable crystal (typically <0.5 mm in all dimensions, with no visible cracks) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. An X-ray source (e.g., Mo Kα) is used to irradiate the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Data Synthesis: Converging on a Final Structure
The power of this multi-technique approach lies in the cross-validation of data. The molecular formula from HRMS serves as a hard constraint for NMR and IR interpretation. The functional groups identified by IR must be consistent with the chemical shifts and correlations seen in the NMR spectra. Finally, the definitive connectivity and stereochemistry from X-ray crystallography must align with all spectroscopic data.
Caption: Convergence of analytical data for structure confirmation.
By following this rigorous, evidence-based workflow, researchers can achieve an unimpeachable structural assignment for this compound, providing the solid foundation necessary for its application in further scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Pyridine(110-86-1) IR Spectrum [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-iodopyridin-3-ol
Introduction: The Strategic Value of 2-Chloro-4-iodopyridin-3-ol
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance. This compound is a highly valuable heterocyclic building block, offering three distinct points for molecular elaboration: a reactive iodine at the 4-position, a less reactive chlorine at the 2-position, and a nucleophilic/directing hydroxyl group at the 3-position. This trifunctional nature allows for sequential, site-selective cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing this compound, focusing on achieving high regioselectivity at the C-4 position. We will delve into the mechanistic underpinnings of this selectivity, provide field-proven protocols, and offer insights into optimizing reaction conditions for researchers in pharmaceutical and chemical development.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials
The cornerstone of using this compound in sequential synthesis is the predictable and selective reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The selectivity is primarily governed by the bond dissociation energies (BDE) of the C-X bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a Palladium(0) catalyst than the stronger C-Cl bond.[2][3]
-
C-I Bond: More reactive, undergoes oxidative addition under milder conditions.
-
C-Cl Bond: Less reactive, typically requires more forcing conditions, specialized bulky electron-rich ligands (e.g., Buchwald phosphine ligands), or different catalyst systems to activate.[4][5]
This inherent reactivity differential allows for the selective formation of a C-C bond at the C-4 position while preserving the C-2 chloro substituent for subsequent downstream transformations, such as another cross-coupling or a nucleophilic aromatic substitution (SNAr) reaction.[2][6]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) complex.[5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Key Experimental Considerations: The Rationale Behind the Protocol
A successful protocol is more than a list of steps; it's a system where each component is chosen for a specific mechanistic reason.
-
Catalyst & Ligand Selection: For activating the C-I bond, standard, commercially available palladium catalysts are highly effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) complexes with phosphine ligands like PdCl₂(dppf) are excellent starting points. Pd(PPh₃)₄ is often preferred as it is already in the active Pd(0) oxidation state, while Pd(II) precatalysts require in-situ reduction. The phosphine ligands stabilize the palladium center and influence its reactivity.[7]
-
The Critical Role of the Base: The base is not merely a pH adjuster; it is a crucial mechanistic component. Its primary role is to react with the boronic acid to form a more reactive boronate species ([R-B(OH)₃]⁻), which is necessary for efficient transmetalation.[5][9] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can also influence the tolerance of the reaction to the acidic proton of the 3-hydroxyl group. Using at least 2-3 equivalents of base is standard.
-
Solvent System: The solvent must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent and water is common. Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are frequently used. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] Rigorous degassing of the solvent is mandatory to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Managing the 3-Hydroxyl Group: While functional groups with acidic protons, like alcohols, can sometimes complicate Suzuki couplings, the 3-ol group on the pyridine ring is often tolerated without the need for a protecting group.[11] The inorganic base used in the reaction is typically sufficient to deprotonate the hydroxyl group, preventing it from interfering with the catalytic cycle. However, in cases of low yield, protection (e.g., as a methoxy or SEM ether) could be considered as a troubleshooting step.
Detailed Experimental Protocol: C-4 Arylation
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of this compound.
Reagents and Equipment
| Reagent / Equipment | Purpose | Typical Amount/Specification |
| This compound | Starting Material | 1.0 equiv (Limiting Reagent) |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv |
| Pd(PPh₃)₄ | Palladium(0) Catalyst | 0.03 - 0.05 equiv (3-5 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane / Water | Solvent System | 4:1 to 5:1 v/v (approx. 0.1 M) |
| Schlenk flask or Reaction Vial | Reaction Vessel | Sized appropriately |
| Magnetic Stirrer/Hotplate | Agitation and Heating | - |
| Nitrogen or Argon Gas Supply | Inert Atmosphere | High Purity |
| Syringes and Needles | Reagent/Solvent Transfer | - |
| TLC or LC-MS | Reaction Monitoring | - |
Experimental Workflow Diagram
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, briefly remove the stopper and add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The solvent should be degassed by bubbling with argon for 20-30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-4-arylpyridin-3-ol.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing (O₂ present).3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure thorough degassing of solvents and use proper inert atmosphere techniques.3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation (Boronic acid is consumed, but starting material remains) | 1. Presence of excess water or acidic impurities.2. Boronic acid instability.3. Base is not strong enough or insufficient quantity. | 1. Use anhydrous solvents and a stronger base (e.g., K₃PO₄).2. Switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable.[12]3. Increase the equivalents of base to 3.0. |
| Formation of Biaryl Homocoupling Product (Ar-Ar from boronic acid) | 1. Oxygen contamination, leading to side reactions.2. Catalyst decomposition. | 1. Improve inert atmosphere technique.2. Use a more stable catalyst/ligand system. Consider adding a small amount of a phosphine ligand. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during workup/purification.3. Product is water-soluble. | 1. Increase reaction time or temperature.2. The hydroxyl group can cause streaking on silica gel; consider adding 1% triethylamine to the eluent.3. Saturate the aqueous layer with NaCl during extraction to reduce product solubility. |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a robust and reliable transformation that provides access to valuable 4-aryl-2-chloropyridin-3-ol intermediates. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, chemists can achieve high selectivity and yield. A thorough understanding of the reaction mechanism and the role of each reagent is critical for success. The protocols and troubleshooting guide provided herein serve as a strong foundation for researchers to apply this powerful reaction in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Chloro-4-iodopyridin-3-ol
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by palladium and copper complexes, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[1]
This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of 2-chloro-4-iodopyridin-3-ol. This substrate presents a valuable opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more robust carbon-chlorine bond.[2] This inherent reactivity difference allows for the precise and selective introduction of an alkynyl moiety at the 4-position of the pyridine ring, leaving the chloro group untouched for potential subsequent transformations. The presence of the hydroxyl group at the 3-position also warrants consideration in the selection of reaction conditions, particularly the base.
These protocols are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step guidance to achieve successful and reproducible outcomes.
Mechanistic Overview: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle: The Key C-C Bond Formation
-
Reductive Elimination & Catalyst Regeneration: The cycle begins with an active Palladium(0) species.
-
Oxidative Addition: The aryl iodide (in this case, the C-I bond of this compound) undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate. This is the rate-determining step and the basis for the reaction's regioselectivity.
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
The Copper Cycle: Activation of the Alkyne
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.
The presence of a base is crucial not only for the deprotonation of the alkyne but also to neutralize the hydrogen halide (HI) byproduct generated during the reaction.[1]
Visualizing the Catalytic Pathway
The interplay between the palladium and copper cycles is illustrated below.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[1]
-
Anhydrous Conditions: Use of anhydrous solvents and reagents is highly recommended to ensure optimal catalyst activity and prevent unwanted side reactions. Solvents should be degassed prior to use.
-
Reaction Monitoring: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the Sonogashira coupling of this compound.
Materials:
| Reagent/Material | Molecular Weight | Amount (Equivalents) |
| This compound | 255.44 g/mol | 1.0 |
| Terminal Alkyne | Variable | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.05 (5 mol%) |
| Triethylamine (Et₃N) | 101.19 g/mol | 3.0 |
| Anhydrous & Degassed THF | - | As solvent |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).
-
Add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the substrate or product is sensitive to copper, or to completely avoid the risk of alkyne homocoupling.
Materials:
| Reagent/Material | Molecular Weight | Amount (Equivalents) |
| This compound | 255.44 g/mol | 1.0 |
| Terminal Alkyne | Variable | 1.5 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 (5 mol%) |
| Diisopropylamine (DIPA) | 101.19 g/mol | 4.0 |
| Anhydrous & Degassed Toluene | - | As solvent |
Procedure:
-
In a dry Schlenk flask, dissolve this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous, degassed toluene.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add diisopropylamine (4.0 eq) followed by the terminal alkyne (1.5 eq) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use fresh palladium catalyst and copper(I) iodide. Ensure proper inert atmosphere. |
| Poor quality of reagents/solvents | Use anhydrous, degassed solvents and purified starting materials. | |
| Insufficiently strong base | For less acidic alkynes, consider a stronger base like DBU or an inorganic base like K₂CO₃. | |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| High copper concentration | Reduce the amount of CuI or switch to a copper-free protocol. | |
| Formation of Palladium Black | Catalyst decomposition | Use high-purity reagents and solvents. Consider a more stable palladium catalyst or ligand. Some anecdotal evidence suggests certain solvents like THF may promote this. |
| Dehalogenation (loss of I or Cl) | Elevated temperatures or prolonged reaction times | Reduce reaction temperature and monitor the reaction closely to stop it upon completion. |
Conclusion
The Sonogashira coupling provides a highly effective and regioselective method for the alkynylation of this compound at the 4-position. The protocols detailed in this guide, for both copper-catalyzed and copper-free conditions, offer a solid foundation for researchers. Careful attention to maintaining an inert and anhydrous environment is critical for success. The resulting 4-alkynyl-2-chloropyridin-3-ol is a versatile intermediate, primed for further synthetic elaboration at the remaining chloro- and hydroxyl- positions, making it a valuable building block in the pursuit of novel chemical entities.
References
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-iodopyridin-3-ol in Modern Medicinal Chemistry
Abstract
The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of orthogonal reactive handles, such as chlorine and iodine, transforms this simple core into a versatile and powerful building block for drug discovery. This guide provides an in-depth analysis of 2-Chloro-4-iodopyridin-3-ol (CAS No. 1207973-15-6), a trifunctional building block poised for complex molecular assembly. While specific literature on this exact molecule is emerging, we can infer its vast potential by examining the well-established reactivity of its close analogue, 2-Chloro-4-iodopyridine. This document will detail the anticipated reactivity, provide robust, field-tested protocols adapted from analogous systems, and outline strategic applications, particularly in the synthesis of kinase inhibitors.
Introduction and Strategic Value
In the quest for novel therapeutics, the efficiency of synthesizing complex molecular architectures is paramount. Medicinal chemists rely on versatile building blocks that allow for the controlled, sequential introduction of diverse functional groups. This compound is an exemplary scaffold, offering three distinct points for chemical modification: the hydroxyl group, the highly reactive C-I bond, and the less reactive C-Cl bond.
The true synthetic power of this molecule lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond at the 4-position is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine bond at the 2-position. This reactivity differential is the cornerstone of its utility, enabling selective functionalization at C-4 via cross-coupling reactions while leaving the C-2 chloro and C-3 hydroxyl groups untouched for subsequent transformations. This stepwise approach is critical for building libraries of analogues for structure-activity relationship (SAR) studies.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the molecule's properties is essential for designing successful synthetic campaigns.
Table 1: Physicochemical Properties of this compound and its Analogue
| Property | This compound | 2-Chloro-4-iodopyridine (Analogue for Comparison) |
| CAS Number | 1207973-15-6[1][2] | 153034-86-7[3][4][5] |
| Molecular Formula | C₅H₃ClINO | C₅H₃ClIN[3][4] |
| Molecular Weight | 255.44 g/mol [1] | 239.44 g/mol [3][4] |
| Appearance | Solid (Typical) | White to light yellow powder[4] |
| Melting Point | Not widely reported | 42-43 °C[3][4][5] |
Reactivity Analysis
The electronic nature of the substituted pyridine ring governs its reaction pathways.
-
C4-Iodine Bond : This is the most reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is weaker and more polarizable than the C-Cl bond, facilitating rapid oxidative addition to Pd(0) catalysts.[6]
-
C2-Chlorine Bond : This bond is more robust and less reactive towards standard cross-coupling conditions. It can be targeted for nucleophilic aromatic substitution (SNAr) or functionalized under more forcing cross-coupling conditions after the C4 position has reacted.
-
C3-Hydroxyl Group : The phenolic hydroxyl group is acidic and nucleophilic. It can be deprotonated by a suitable base to form a phenoxide, which can undergo O-alkylation or O-acylation. In many cross-coupling reactions, its presence may necessitate the use of specific bases (e.g., K₃PO₄ instead of stronger bases that could deprotonate it) or the use of a protecting group strategy to prevent unwanted side reactions.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-Chloro-4-iodopyridin-3-ol
Introduction: The Strategic Importance of 2-Chloro-4-iodopyridin-3-ol in Synthetic Chemistry
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. Its unique substitution pattern, featuring a hydroxyl group, a chlorine atom, and an iodine atom on a pyridine ring, offers multiple points for chemical modification. The hydroxyl group, in particular, is a key handle for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities.
The presence of the electron-withdrawing chloro and iodo substituents on the pyridine ring increases the acidity of the 3-hydroxyl proton, facilitating its deprotonation and subsequent derivatization. This electronic feature makes the hydroxyl group a prime target for various chemical transformations, including etherification, esterification, and silylation. The resulting derivatives are crucial intermediates in the synthesis of complex molecules, including potent kinase inhibitors for cancer therapy and novel agents targeting neurological disorders.[1][2][3] This document provides detailed protocols for the derivatization of the hydroxyl group of this compound, offering researchers a practical guide to unlocking the synthetic potential of this valuable scaffold.
Core Principles of Hydroxyl Group Derivatization
The derivatization of the hydroxyl group of this compound typically proceeds via the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile. The choice of base, solvent, and electrophile is critical for achieving high yields and selectivity.
I. O-Alkylation: Formation of Ether Derivatives
O-alkylation, or etherification, is a fundamental transformation that introduces an alkyl or aryl group onto the hydroxyl oxygen. This modification can significantly impact the lipophilicity, metabolic stability, and biological activity of the parent molecule. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.
Protocol 1: General Procedure for O-Alkylation using an Alkyl Halide
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a suitable base.
Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyridinolate is often accompanied by the evolution of hydrogen gas.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkyl derivative.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. Potassium carbonate is a milder, less hazardous alternative suitable for more reactive alkyl halides.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF and THF are used to dissolve the reactants and facilitate the formation of the pyridinolate salt. They do not participate in the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.
| Parameter | Condition A (NaH) | Condition B (K₂CO₃) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF or THF | Anhydrous DMF or Acetonitrile |
| Temperature | 0 °C to room temperature | Room temperature to 60 °C |
| Typical Reaction Time | 2-6 hours | 8-24 hours |
| Suitability | General alkyl halides | Reactive alkyl halides (e.g., benzyl, allyl) |
II. O-Acylation: Synthesis of Ester Derivatives
O-acylation introduces an acyl group to the hydroxyl oxygen, forming an ester. Esters are valuable derivatives that can serve as prodrugs or key intermediates in further synthetic transformations.
Protocol 2: General Procedure for O-Acylation using an Acid Chloride or Anhydride
This protocol outlines the esterification of this compound using an acylating agent in the presence of a base.
Workflow for O-Acylation
Caption: Workflow for the O-acylation of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add pyridine (2.0 eq.) or triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C and add the acylating agent (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (to remove the base), followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-acyl derivative.
Causality Behind Experimental Choices:
-
Base Function: Pyridine and triethylamine act as both a base to neutralize the HCl or carboxylic acid byproduct generated during the reaction and as a nucleophilic catalyst, particularly in the case of pyridine.
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides. The choice depends on the desired acyl group and the stability of the starting material.
-
Work-up: The acidic and basic washes are essential to remove the excess base and any unreacted acylating agent or its hydrolysis product, simplifying the subsequent purification.
| Parameter | Condition A (Acid Chloride) | Condition B (Anhydride) |
| Acylating Agent | Acetyl chloride, Benzoyl chloride | Acetic anhydride, Benzoic anhydride |
| Base | Pyridine, Triethylamine | Pyridine, DMAP (catalytic) |
| Solvent | Anhydrous DCM, THF | Anhydrous DCM, Pyridine |
| Temperature | 0 °C to room temperature | Room temperature |
| Typical Reaction Time | 1-4 hours | 2-8 hours |
III. O-Silylation: Protection of the Hydroxyl Group
O-silylation is a common strategy to protect the hydroxyl group during subsequent synthetic steps that are incompatible with a free hydroxyl group. Silyl ethers are generally stable under a variety of reaction conditions and can be selectively deprotected.[4][5]
Protocol 3: General Procedure for O-Silylation
This protocol details the protection of the hydroxyl group of this compound as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether.
Workflow for O-Silylation
Caption: Workflow for the O-silylation of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Imidazole or Triethylamine (TEA)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) or Triisopropylsilyl chloride (TIPSCl)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add the silylating agent (e.g., TBDMSCl, 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-silyl derivative.
Causality Behind Experimental Choices:
-
Base and Silylating Agent: Imidazole is a commonly used base for silylation as it also acts as a nucleophilic catalyst. The choice of silylating agent (TBDMSCl, TIPSCl, etc.) determines the stability of the resulting silyl ether. Bulkier silyl groups like TIPS provide greater steric hindrance and are more stable to acidic conditions.
-
Solvent: DMF is an excellent solvent for this reaction as it dissolves both the starting material and the reagents.
-
Deprotection: The removal of silyl protecting groups is typically achieved under acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF in THF).
| Silyl Group | Silylating Agent | Relative Stability | Common Deprotection Conditions |
| Trimethylsilyl (TMS) | TMSCl | Least Stable | Mild acid (e.g., K₂CO₃/MeOH) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl | Moderately Stable | TBAF in THF; Acetic acid in THF/H₂O |
| Triisopropylsilyl (TIPS) | TIPSCl | Very Stable | TBAF in THF; HF-Pyridine |
Troubleshooting and Optimization
-
Low Yields: In case of low yields, ensure all reagents and solvents are anhydrous, as moisture can quench the base and hydrolyze the electrophile. Increasing the reaction temperature or time may also improve conversion.
-
Side Reactions: The presence of multiple reactive sites on the this compound core could potentially lead to side reactions. Careful control of stoichiometry and reaction temperature is crucial.
-
Purification Challenges: If the product is difficult to purify, consider alternative chromatographic techniques (e.g., reversed-phase chromatography) or crystallization.
Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the successful modification of the hydroxyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the O-H stretching band of the starting material and the appearance of new characteristic bands of the ether, ester, or silyl ether.
Conclusion
The derivatization of the hydroxyl group of this compound is a critical step in the synthesis of a wide range of biologically active molecules and advanced materials. The protocols provided herein offer robust and versatile methods for the O-alkylation, O-acylation, and O-silylation of this important synthetic intermediate. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the synthetic potential of this compound to advance their research and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodopyridin-3-ol
Introduction: The Strategic Value of Functionalized Pyridin-3-ols
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved pharmaceuticals.[1] Its derivatives are integral to drugs treating a wide range of conditions, from cancer and HIV/AIDS to tuberculosis and hypertension.[1][2] The pyridin-3-ol scaffold, in particular, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a privileged structure in drug design.[3] The ability to selectively introduce molecular diversity at specific positions on this ring system is paramount for modern drug discovery programs.
This guide focuses on a highly versatile building block: 2-chloro-4-iodopyridin-3-ol . This substrate is pre-functionalized with two distinct halogen atoms, offering a powerful platform for sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for the precise, stepwise introduction of different functionalities, enabling the rapid assembly of complex molecular architectures.
Core Principle: Chemoselectivity in Dihalogenated Pyridines
The success of sequential cross-coupling on this compound hinges on the principle of chemoselectivity. Palladium-catalyzed cross-coupling reactions proceed via an oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[4] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy (BDE).
The BDEs for aryl halides follow a clear trend: C-I < C-Br < C-Cl << C-F .[5][6][7] Consequently, the C-I bond at the C4 position of our substrate is significantly weaker and more susceptible to oxidative addition than the C-Cl bond at the C2 position. This inherent reactivity difference is the primary driver for selectivity, allowing for facile coupling at the C4 position while leaving the C2-chloro group intact for subsequent transformations.[5][6]
While the C2 position of a pyridine ring is generally more electron-deficient and thus electronically activated towards oxidative addition, the overwhelming difference in BDE makes the C-I bond the preferentially reactive site in mixed halopyridines.[8][9] This guide provides protocols that exploit this phenomenon to achieve selective C4 functionalization.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C sp-bond formation).
Logical Workflow for Sequential Coupling
The differential reactivity of the C-I and C-Cl bonds enables a logical and efficient two-step functionalization strategy. The first coupling reaction is performed under conditions mild enough to selectively cleave the C-I bond, followed by a second coupling under more forcing conditions to react the more robust C-Cl bond.
Caption: Sequential functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling (C4-Arylation/Vinylation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide.[10][11]
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1) or DME/H₂O (4:1), via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Reaction: Stir the mixture at a temperature ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. For more challenging couplings, a combination of a Pd(II) precatalyst and a bulky, electron-rich phosphine ligand can improve catalytic turnover.[12][13]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][13]
-
Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic substrate and the inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination (C4-Amination)
The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals.[14][15][16]
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture with stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material using flash column chromatography.
Rationale for Choices:
-
Catalyst/Ligand: Buchwald-Hartwig aminations often require specialized, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos) that promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[14][17][18]
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[17]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and poison the catalyst. Therefore, anhydrous solvents and inert atmosphere techniques are critical.[19]
Protocol 3: Sonogashira Coupling (C4-Alkynylation)
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[20][21]
Catalytic Cycle Overview
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (CuI, 2-4 mol%).
-
Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv.). The amine serves as both the base and, in some cases, the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The formation of a precipitate (amine hydrohalide salt) is often observed. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salt and catalyst residues, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[21][22] This species is more reactive and readily undergoes transmetalation to the palladium center.
-
Base: An amine base is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[20][21]
-
Anhydrous/Anaerobic Conditions: Oxygen can cause homocoupling of the alkyne (Glaser coupling), a common side reaction. Therefore, maintaining anaerobic conditions is crucial for high yields of the desired cross-coupled product.[20]
Summary of Reaction Conditions
The table below provides a comparative overview of typical conditions for the selective C4-functionalization of this compound. Note that specific conditions may require optimization for different coupling partners.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Coupling Partner | Aryl/Vinylboronic Acid | Primary/Secondary Amine | Terminal Alkyne |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (2-5%) | Pd₂(dba)₃ (1-2%) | PdCl₂(PPh₃)₂ (2-3%) |
| Ligand (mol%) | - (or SPhos, 4%) | Xantphos/RuPhos (2-4%) | - (PPh₃ from catalyst) |
| Co-catalyst (mol%) | N/A | N/A | CuI (2-4%) |
| Base (equiv.) | K₂CO₃ / Cs₂CO₃ (2.5) | NaOtBu / K₃PO₄ (1.5) | Et₃N / DIPA (2-3) |
| Solvent | Dioxane/H₂O, DME/H₂O | Toluene, Dioxane | THF, DMF |
| Temperature (°C) | 80 - 100 | 90 - 110 | 25 - 60 |
| Typical Time (h) | 4 - 16 | 6 - 24 | 2 - 12 |
| Expected Yields | 80-95% | 75-90% | 85-95% |
Yields are estimates based on reactions with similar substrates and may vary.[12]
Conclusion
This compound is a strategically designed building block for the efficient and selective synthesis of complex, functionalized pyridinols. The pronounced difference in the reactivity of the C-I and C-Cl bonds under palladium catalysis provides a reliable handle for sequential cross-coupling. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions serve as a robust starting point for researchers in medicinal chemistry and drug development, enabling the rapid diversification of this valuable scaffold to explore new chemical space and accelerate the discovery of novel therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 2-Chloro-4-iodopyridin-3-ol Scaffold
Abstract
The pyridin-3-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Chloro-4-iodopyridin-3-ol as a versatile starting material for the synthesis of potent kinase inhibitors. We elucidate the underlying chemical principles that make this building block exceptionally useful, focusing on the regioselective functionalization of its orthogonally reactive C-I and C-Cl bonds. This guide offers field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, a case study on the synthesis of Sorafenib-type analogues, and a discussion of how these molecules achieve their biological activity by targeting specific kinase conformations.
Introduction: The Strategic Advantage of this compound
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized oncology, with drugs like Sorafenib demonstrating the power of targeting key signaling nodes such as the RAF/MEK/ERK pathway.[1][2] Many of these inhibitors are classified as "Type II," meaning they bind to and stabilize an inactive (DFG-out) conformation of the kinase.[3] This binding mode often confers greater selectivity compared to inhibitors that target the highly conserved active (DFG-in) state.[3][4]
The design of Type II inhibitors requires a scaffold that can simultaneously interact with the ATP-binding site's hinge region and extend into an adjacent allosteric pocket created by the DFG-out conformation.[5] The this compound scaffold is exquisitely suited for this purpose. Its strategic value stems from three key features:
-
The Pyridin-3-ol Core: This moiety acts as an excellent bioisostere for other hinge-binding motifs and can form critical hydrogen bonds with the kinase hinge region.[6]
-
Orthogonal Reactivity: The scaffold possesses two different halogen atoms at the C2 and C4 positions. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards palladium-catalyzed oxidative addition than the carbon-chlorine (C-Cl) bond.[7][8]
-
Modular Synthesis: This differential reactivity allows for a modular and regioselective synthetic strategy. The C4 position can be functionalized first under mild conditions, followed by modification of the more robust C2 position, enabling the systematic construction of diverse and complex molecular architectures.[2]
This guide will detail the protocols necessary to exploit this reactivity for the efficient synthesis of kinase inhibitor libraries.
Principle of Regioselective Synthesis
The cornerstone of using this compound is the ability to perform sequential, site-selective cross-coupling reactions. The general workflow involves an initial palladium-catalyzed reaction at the highly reactive C4-iodo position, followed by a subsequent coupling or substitution at the less reactive C2-chloro position. This modular approach is ideal for building structure-activity relationships (SAR) by systematically varying the substituents at both positions.
Caption: Sequential functionalization strategy for this compound.
Core Synthetic Protocols
The following protocols are generalized methodologies. Researchers should perform stoichiometric adjustments and reaction optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol A: Selective C4-Position Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C4-position and various aryl or heteroaryl boronic acids.[9][10] This reaction is fundamental for installing the moiety that will typically occupy the allosteric pocket of the kinase.
Objective: To synthesize 2-Chloro-4-(aryl)-pyridin-3-ol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Step-by-Step Protocol:
-
To a flame-dried reaction vessel, add this compound, the corresponding arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the vessel.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Chloro-4-(aryl)-pyridin-3-ol intermediate.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common, effective Pd(0) source for Suzuki couplings.[8]
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without degrading sensitive functional groups.[10]
-
Solvent: The dioxane/water mixture provides a medium to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
Protocol B: C2-Position Functionalization via Buchwald-Hartwig Amination
After functionalizing the C4 position, the C2-chloro group can be coupled with an amine using the Buchwald-Hartwig amination.[11][12] This step is crucial for installing groups that interact with the solvent-exposed region or form additional hydrogen bonds.
Objective: To synthesize 2-(amino)-4-(aryl)-pyridin-3-ol from the intermediate prepared in Protocol A.
Materials:
-
2-Chloro-4-(aryl)-pyridin-3-ol (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (or similar bulky phosphine ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene or Dioxane
Step-by-Step Protocol:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried reaction vessel.
-
Add the 2-Chloro-4-(aryl)-pyridin-3-ol intermediate, Pd₂(dba)₃, and the Xantphos ligand.
-
Evacuate and backfill the vessel with inert gas.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC.
Causality Behind Choices:
-
Catalyst/Ligand System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for coupling less reactive aryl chlorides. The ligand promotes the rate-limiting oxidative addition and subsequent reductive elimination steps.[13][14]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active palladium-amido intermediate necessary for the catalytic cycle.[14]
Case Study: Synthesis of a Sorafenib-Type Bi-Aryl Urea Inhibitor
The synthesis of Sorafenib analogues highlights the power of this modular strategy. Sorafenib is a bi-aryl urea that functions as a Type II kinase inhibitor.[1][15] We can construct a similar scaffold using our pyridinol core.
Caption: Workflow for synthesizing a Sorafenib-type pyridinol inhibitor.
This synthetic route demonstrates how the initial C-C bond formation at C4 establishes the "tail" of the inhibitor, while the subsequent C-N coupling at C2 builds the core that interacts with the hinge. The final urea formation completes the pharmacophore responsible for potent inhibition of kinases like B-Raf and VEGFR-2.[15][16]
Data Summary and Structural Insights
The versatility of the this compound scaffold allows for the generation of a wide array of potent kinase inhibitors. The table below summarizes representative data for Sorafenib-pyridinol hybrids.[15]
| Compound ID | C4-Substituent (via Suzuki) | C2-Substituent (via Buchwald-Hartwig) | Target Kinase | IC₅₀ (nM)[15] |
| Sorafenib | 4-phenoxyaniline | N-methylpicolinamide | B-Raf | 22 |
| Hybrid 4 | 4-phenoxyaniline | 6-amino-2,4,5-trimethylpyridin-3-ol | B-Raf | 25 |
| Hybrid 6 | 4-phenoxyaniline | 6-amino-2,4,5-trimethylpyridin-3-ol | B-Raf (V600E) | 12 |
Note: The table presents data for conceptual analogues to illustrate the scaffold's application. The IC₅₀ values are from a study on related aminopyridinol–sorafenib hybrids.[15]
The inhibitory activity of these compounds is derived from their specific interactions within the kinase active site, as depicted in the simplified model below.
Caption: Simplified binding model of a Type II pyridinol kinase inhibitor.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its inherent and predictable regioselectivity in palladium-catalyzed cross-coupling reactions provides a logical and efficient pathway to complex kinase inhibitors. By enabling the modular assembly of distinct chemical moieties at the C2 and C4 positions, this scaffold allows researchers to systematically explore chemical space and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. The protocols and strategies outlined in this guide provide a robust foundation for the discovery and development of the next generation of targeted kinase inhibitor therapeutics.
References
- 1. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of 2-Chloro-4-iodopyridin-3-ol
Introduction
The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Arylated pyridine scaffolds are prevalent in a vast array of biologically active molecules. The unique electronic properties of the pyridine ring, coupled with the potential for diverse functionalization, make it a privileged heterocycle in drug discovery. This application note provides a detailed experimental protocol for the N-arylation of 2-Chloro-4-iodopyridin-3-ol, a versatile building block with multiple reactive sites. We will delve into the rationale behind the chosen methodology, address the challenges of chemoselectivity, and provide a comprehensive, step-by-step guide for researchers and drug development professionals.
The subject of this protocol, this compound, presents a unique challenge due to the presence of three potential sites for arylation: the pyridine nitrogen, the hydroxyl group, and the two halogen atoms. The iodine atom at the 4-position is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the chlorine at the 2-position is less reactive. The hydroxyl group at the 3-position can also undergo O-arylation. Therefore, achieving selective N-arylation requires careful optimization of reaction conditions. This guide will focus on a palladium-catalyzed Buchwald-Hartwig amination approach, a powerful and versatile method for C-N bond formation.[1][2][3][4]
Strategic Approach to Selective N-Arylation
The key to selectively arylating the pyridine nitrogen in the presence of a hydroxyl group and two different halogens lies in the choice of catalyst, ligand, and base. The Buchwald-Hartwig amination is particularly well-suited for this transformation due to its high functional group tolerance and the ability to tune reactivity through ligand selection.[4][5]
Our strategy involves the following key considerations:
-
Catalyst System: A palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, will be employed. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the desired C-N bond formation while minimizing side reactions.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner and facilitate the catalytic cycle. However, the base should be carefully chosen to avoid promoting undesired O-arylation of the pyridinol hydroxyl group.
-
Reaction Conditions: Temperature and reaction time will be optimized to favor N-arylation over competing pathways. The higher reactivity of the C-I bond compared to the C-Cl bond will be exploited to ensure regioselective coupling at the 4-position of a suitable arylating agent.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere, protected from light. |
| Aryl Amine | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Anhydrous Toluene | DriSolv or equivalent | Commercially Available | |
| Anhydrous Dioxane | DriSolv or equivalent | Commercially Available | |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. | |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Ar or N₂) supply with manifold
-
Syringes and needles for liquid transfers
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
Safety Precautions
-
This compound: The toxicological properties have not been fully established. Handle with care, using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Palladium Catalysts and Phosphine Ligands: These can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle exclusively in an inert atmosphere (glovebox or Schlenk line).
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood and away from ignition sources.
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl amine (1.2 equiv), Palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
In a separate flask, weigh sodium tert-butoxide (1.5 equiv) under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Add anhydrous toluene (or dioxane) to the Schlenk flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add the pre-weighed sodium tert-butoxide to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Visualizing the Workflow
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][3][4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Precatalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of an aryl iodide coupling partner is more likely to react than the C-Cl or C-I bond of the pyridinol substrate if the goal is to attach an aryl group to the nitrogen), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst.
The bulky, electron-rich Xantphos ligand facilitates both the oxidative addition and the reductive elimination steps, which are often rate-limiting. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine without competing in nucleophilic attack.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Alternative Method: The Ullmann Condensation
For certain substrates, particularly when palladium-based methods are not effective or desired, the Ullmann condensation offers a viable alternative.[6][7][8] This copper-catalyzed reaction typically requires higher temperatures but can be effective for the N-arylation of heterocycles.[9]
Typical Ullmann Conditions
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: 1,10-Phenanthroline or other nitrogen-based ligands
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: High-boiling polar solvents like DMF, NMP, or DMSO
-
Temperature: 120-180 °C
The Ullmann condensation is generally less functional-group tolerant than the Buchwald-Hartwig amination and may require more rigorous optimization. However, its lower cost and different reactivity profile make it a valuable tool in the synthetic chemist's arsenal.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Ensure inert atmosphere, use fresh reagents, increase temperature, try a different ligand/base combination. |
| O-Arylation Side Product | Base is too strong or reaction temperature is too high. | Use a weaker base (e.g., K₃PO₄), lower the reaction temperature. |
| Dehalogenation | Presence of water or other protic sources. | Ensure all reagents and solvents are scrupulously dry. |
| Complex Mixture of Products | Non-selective reaction. | Screen different ligands and solvents to improve selectivity. Consider protecting the hydroxyl group. |
Conclusion
The N-arylation of this compound is a challenging yet achievable transformation that provides access to a wide range of potentially bioactive molecules. The Buchwald-Hartwig amination, with its high degree of tunability and functional group tolerance, represents a robust and reliable method for achieving this goal. By carefully selecting the catalyst, ligand, and base, and by rigorously controlling the reaction conditions, researchers can selectively form the desired C-N bond and unlock the synthetic potential of this versatile building block. This application note provides a solid foundation for further exploration and optimization of this important reaction in the context of drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 2-Chloro-4-iodopyridin-3-ol
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the functionalization of the pyridine ring in 2-Chloro-4-iodopyridin-3-ol. This versatile building block offers three distinct points for modification—a highly reactive C-4 iodo group, a less reactive C-2 chloro group, and a nucleophilic 3-hydroxyl group. Capitalizing on the differential reactivity of these functionalities allows for a sequential and highly selective introduction of diverse chemical moieties, paving the way for the synthesis of complex molecular architectures. This guide explains the underlying principles of regioselectivity and provides detailed, field-proven protocols for a suite of essential transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, nucleophilic aromatic substitution, and O-functionalization of the hydroxyl group.
Introduction: A Scaffold of Opportunity
This compound is a strategically substituted pyridine derivative that serves as a valuable starting material in synthetic organic chemistry. The presence of three distinct functional groups with orthogonal reactivity profiles makes it an ideal scaffold for the divergent synthesis of polysubstituted pyridines, which are prevalent core structures in pharmaceuticals and agrochemicals.
The key to unlocking the synthetic potential of this molecule lies in understanding and exploiting the inherent differences in the reactivity of its functional groups:
-
C-4 Iodo Group: The carbon-iodine bond is the most labile of the two carbon-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions under mild conditions.
-
C-2 Chloro Group: The carbon-chlorine bond is significantly less reactive towards oxidative addition in palladium catalysis compared to the C-I bond. This allows for its preservation during the initial functionalization at the C-4 position and enables subsequent transformations under more forcing conditions.
-
3-Hydroxyl Group: This nucleophilic group can be functionalized through various etherification and esterification reactions. It may also exert a directing effect in certain metal-catalyzed reactions, influencing the reactivity of the adjacent halogen atoms.
This guide will systematically address the selective functionalization at each of these positions, providing both the theoretical basis and practical protocols for each transformation.
Regioselective Cross-Coupling Reactions at the C-4 Position
The pronounced difference in bond dissociation energies between the C-I and C-Cl bonds is the cornerstone of regioselective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-I bond is kinetically favored, allowing for selective modification at the C-4 position.
Caption: Reactivity and sequential functionalization strategy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl boronic acids or esters. By employing standard palladium catalysts and bases, the coupling can be directed exclusively to the C-4 position.
Protocol 1: Selective Suzuki-Miyaura Coupling at C-4
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 equivalents).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M of the limiting reagent).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of Suzuki couplings, including those with heteroaryl halides.
-
Base: K₂CO₃ is a moderately strong base that is sufficient to facilitate the transmetalation step of the Suzuki catalytic cycle without promoting side reactions.
-
Solvent: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium(0) active species.
Table 1: Representative Conditions for Selective C-4 Suzuki Coupling
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 85 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |
Sonogashira Coupling
The Sonogashira reaction enables the introduction of an alkyne moiety at the C-4 position, a valuable transformation for generating precursors for further elaboration. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1]
Protocol 2: Selective Sonogashira Coupling at C-4
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine (as both base and co-solvent).
-
Add the terminal alkyne (1.2 equivalents) dropwise via syringe.
-
Stir the reaction at room temperature for 2-8 hours. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide, which undergoes transmetalation with the palladium complex.[1]
-
Amine Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. It also acts as a scavenger for the hydrogen iodide generated during the reaction.
Caption: Catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-4 position.[2] The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.
Protocol 3: Selective Buchwald-Hartwig Amination at C-4
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent), the amine (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Heat the reaction mixture to 90-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher efficiency, especially for heteroaryl halides.[2]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the formation of the palladium-amido complex.
Functionalization at the C-2 Position
Once the C-4 position has been functionalized, the less reactive C-2 chloro group can be targeted for further transformations. This often requires more forcing conditions or different catalytic systems compared to the initial C-4 modification.
Suzuki-Miyaura Coupling at C-2
After selective coupling at C-4, a subsequent Suzuki-Miyaura coupling can be performed at the C-2 position, typically requiring higher temperatures and a more active catalyst system.
Protocol 4: Suzuki-Miyaura Coupling at C-2 of a 4-Substituted-2-chloropyridin-3-ol
This protocol assumes the starting material is the product from Protocol 1.
Materials:
-
4-Aryl-2-chloropyridin-3-ol
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene/Water (10:1)
Procedure:
-
Follow a similar setup as Protocol 1, using the 4-aryl-2-chloropyridin-3-ol as the starting material.
-
Use Pd(OAc)₂ and SPhos as the catalyst system and K₃PO₄ as the base.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Follow the workup and purification procedure outlined in Protocol 1.
Nucleophilic Aromatic Substitution (SₙAr)
The C-2 chloro group, being ortho to the electron-withdrawing pyridine nitrogen, is susceptible to nucleophilic aromatic substitution (SₙAr) by strong nucleophiles, such as alkoxides or amines, often at elevated temperatures.
Protocol 5: SₙAr at C-2 with an Amine
Materials:
-
4-Substituted-2-chloropyridin-3-ol
-
Secondary amine (e.g., morpholine) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, dissolve the 4-substituted-2-chloropyridin-3-ol (1.0 equivalent) in DMF or DMSO.
-
Add the secondary amine (3.0 equivalents).
-
Heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Functionalization of the 3-Hydroxyl Group
The 3-hydroxyl group offers another avenue for diversification of the this compound scaffold. Standard etherification methods can be employed. It is often advantageous to perform O-functionalization before cross-coupling reactions to avoid potential interference of the free hydroxyl group with the catalyst.
Williamson Ether Synthesis
This classic method involves the deprotonation of the hydroxyl group with a strong base, followed by reaction with an alkyl halide.
Protocol 6: O-Alkylation via Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the O-alkylation of the hydroxyl group with a primary or secondary alcohol under mild, neutral conditions, which is particularly useful for sensitive substrates.[3]
Protocol 7: O-Alkylation via Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Table 2: Summary of Functionalization Strategies
| Position | Reaction Type | Key Reagents | Product Type |
| C-4 | Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-chloropyridin-3-ol |
| C-4 | Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2-chloropyridin-3-ol |
| C-4 | Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | 4-Amino-2-chloropyridin-3-ol |
| C-2 | Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 2,4-Diarylpyridin-3-ol |
| C-2 | SₙAr | Amine or Alkoxide | 2-Amino/Alkoxy-4-substituted-pyridin-3-ol |
| O-3 | Williamson Ether | Alkyl halide, Strong Base | 3-Alkoxy-2-chloro-4-iodopyridine |
| O-3 | Mitsunobu | Alcohol, PPh₃, DIAD/DEAD | 3-Alkoxy-2-chloro-4-iodopyridine |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. By leveraging the principles of differential reactivity and applying the robust protocols detailed in this guide, researchers can selectively and sequentially functionalize the C-4, C-2, and O-3 positions. This strategic approach provides a powerful platform for the generation of diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science.
References
A Practical Guide to the Scalable Synthesis of 2-Chloro-4-iodopyridin-3-ol Derivatives for Pharmaceutical Development
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-iodopyridin-3-ol and its derivatives. These compounds are pivotal intermediates in the discovery and development of novel therapeutics. This guide will delve into the strategic considerations for synthesis, detailed operational protocols, and the critical in-process controls required to successfully and safely transition this process from the laboratory bench to a pilot plant scale, ensuring the production of a high-purity final product.
The Strategic Importance of Substituted Pyridinols in Medicinal Chemistry
Substituted pyridinols represent a class of "privileged scaffolds" in medicinal chemistry, frequently appearing in a diverse range of biologically active molecules.[1][2][3][4] The specific arrangement of a chloro group at the 2-position, an iodo group at the 4-position, and a hydroxyl group at the 3-position creates a highly versatile molecular platform. This substitution pattern allows for orthogonal reactivity, where the chloro and iodo groups can be selectively functionalized through various cross-coupling reactions. This enables the systematic introduction of a wide array of substituents to explore the chemical space and optimize the pharmacological profile of a lead compound. The hydroxyl group also serves as a convenient handle for further modifications, such as etherification. Consequently, the ability to produce these building blocks efficiently and on a large scale is often a critical factor in the timeline of a drug discovery program.[5]
This guide will provide a detailed walkthrough of a well-established synthetic route, addressing common challenges and offering practical solutions for a successful scale-up campaign.
The Synthetic Pathway: A Two-Step Approach to this compound
A common and scalable route to the target compound starts with the commercially available 3-hydroxypyridine. The synthesis is achieved through two key electrophilic aromatic substitution reactions: regioselective chlorination followed by regioselective iodination.
Step 1: Regioselective Chlorination of 3-Hydroxypyridine
The first transformation involves the selective introduction of a chlorine atom at the C2 position of the pyridine ring. The hydroxyl group at the 3-position directs electrophiles to the ortho and para positions. N-chlorosuccinimide (NCS) is a widely used and effective reagent for this chlorination.[6][7][8][9]
Experimental Protocol: Chlorination of 3-Hydroxypyridine
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 3-hydroxypyridine (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent such as acetonitrile. The choice of solvent is critical for managing the solubility of both the starting material and the product, as well as for efficient heat transfer.
-
Cooling: Cool the reaction mixture to 0–5 °C using a circulating chiller. Precise temperature control is crucial to minimize the formation of undesired side products.
-
Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05–1.1 equivalents) in portions over 1–2 hours, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of this reaction must be carefully managed at scale.
-
Reaction Monitoring: Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to neutralize any remaining NCS.
-
Isolation: The product, 2-chloro-3-hydroxypyridine, can be isolated by extraction into an organic solvent and subsequent crystallization. The crystallization solvent should be optimized to maximize yield and purity.
Rationale for Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent, which helps to minimize over-chlorination.[7][8][10] Its solid form also makes it easier and safer to handle on a large scale compared to using chlorine gas.[8]
-
Temperature Control: The chlorination of pyridinols can be significantly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent thermal runaway, and enhance the regioselectivity of the chlorination.
-
Portion-wise Addition: The slow and controlled addition of NCS helps to manage the exotherm and maintain a consistent reaction profile, which is critical for reproducibility at scale.
Step 2: Regioselective Iodination of 2-Chloro-3-hydroxypyridine
The second step introduces an iodine atom at the C4 position. The directing effects of the existing hydroxyl and chloro groups favor iodination at this position. Iodine monochloride (ICl) is a highly effective iodinating agent for this transformation.[11][12][13][14]
Experimental Protocol: Iodination of 2-Chloro-3-hydroxypyridine
-
Reactor Setup: In a separate, appropriately sized reactor, charge the 2-chloro-3-hydroxypyridine (1.0 equivalent) from the previous step.
-
Solvent and Base: Dissolve the starting material in a suitable solvent, such as glacial acetic acid.[15][16] The addition of a base like sodium acetate may be beneficial in some cases.
-
Cooling: Cool the mixture to 0–5 °C.
-
Reagent Addition: Slowly add a solution of iodine monochloride (ICl) (1.0–1.1 equivalents) in the chosen solvent while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC. This reaction is typically fast.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Isolation and Purification: The product, this compound, often precipitates from the reaction mixture. It can be collected by filtration and washed with a suitable solvent.[17] Further purification by recrystallization is usually necessary to achieve the high purity required for pharmaceutical applications.[17]
Rationale for Experimental Choices:
-
Iodine Monochloride (ICl): ICl is a more potent electrophilic iodinating agent than molecular iodine, resulting in a faster and more efficient iodination of the electron-rich pyridinol ring.[14]
-
Controlled Addition: As with the chlorination step, the controlled addition of the iodinating agent is crucial for managing the reaction exotherm and ensuring safety and reproducibility.
-
Aqueous Work-up with Thiosulfate: The use of sodium thiosulfate is a standard and effective method for quenching reactions involving iodine, as it reduces elemental iodine to the colorless and water-soluble iodide ion.
Process Visualization and Workflow
The synthetic route can be visually summarized as a linear two-step process.
Caption: Synthetic workflow for this compound.
Critical Process Parameters for Scale-Up
For a robust and reproducible synthesis at scale, it is essential to identify and control the Critical Process Parameters (CPPs). The following table outlines the key parameters and suggested In-Process Controls (IPCs).
| Step | Critical Process Parameter (CPP) | In-Process Control (IPC) | Rationale |
| Chlorination | Temperature | Continuous monitoring with alarms | To control the reaction rate and minimize side product formation. |
| Rate of NCS addition | Controlled addition via a solids dosing system | To manage the exotherm and ensure a consistent reaction profile. | |
| Reaction completion | HPLC or TLC analysis | To ensure complete conversion of the starting material before proceeding to the work-up. | |
| Iodination | Temperature | Continuous monitoring with alarms | To control the reaction rate and selectivity. |
| Rate of ICl addition | Controlled addition via a dosing pump | To manage the exotherm and prevent localized high concentrations of the reagent. | |
| Reaction completion | HPLC or TLC analysis | To confirm the formation of the desired product and determine the optimal quench time. | |
| Purification | Crystallization solvent and temperature profile | Visual inspection and particle size analysis | Critical for achieving high purity and a consistent crystalline form of the final product. |
| Product Purity | HPLC, NMR, and Mass Spectrometry | To confirm the identity and purity of the final product meets specifications. |
Safety Considerations for Scale-Up
A thorough safety assessment is mandatory before scaling up any chemical process.
-
N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can cause severe skin burns and eye damage.[18][19][20] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[21][22] Avoid contact with skin and eyes.[18][19][22]
-
Iodine Monochloride (ICl): ICl is corrosive and can cause severe skin burns and eye damage.[23] Inhalation of its vapors can irritate the respiratory system.[23] It reacts with water to produce toxic and corrosive fumes.[23][24][25] It must be handled in a fume hood with comprehensive PPE, including chemical-resistant gloves, safety goggles, and a face shield.[23][24][26]
-
Exothermic Reactions: Both the chlorination and iodination steps are potentially exothermic. A robust reactor cooling system and carefully controlled reagent addition rates are essential to prevent a thermal runaway. It is highly recommended to perform reaction calorimetry studies to fully characterize the thermal hazards before proceeding to a large scale.
-
Waste Disposal: All waste streams must be handled and disposed of in accordance with local environmental regulations.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
- 11. Pyridine iodine monochloride | 6443-90-9 | Benchchem [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. lobachemie.com [lobachemie.com]
- 19. eastharbourgroup.com [eastharbourgroup.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. suru-chem.com [suru-chem.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. benchchem.com [benchchem.com]
- 24. nj.gov [nj.gov]
- 25. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. samratpharmachem.com [samratpharmachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-iodopyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-4-iodopyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Overview of the Synthetic Challenge
This compound is a valuable halogenated pyridine intermediate used in the construction of more complex molecules in pharmaceutical and agrochemical research.[1][2] Its synthesis typically involves the electrophilic iodination of 2-Chloro-3-hydroxypyridine. While seemingly straightforward, this reaction presents significant challenges in controlling regioselectivity and maximizing yield due to the competing directing effects of the substituents on the pyridine ring.
The primary goal is to achieve selective iodination at the C4 position, avoiding the formation of the C6-iodo isomer and other potential byproducts. This guide will explore the factors influencing this selectivity and provide actionable strategies for optimization.
Proposed Synthetic Pathway
The most common route involves the direct iodination of 2-Chloro-3-hydroxypyridine. The hydroxyl group (-OH) is a strong activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (I⁺) primarily to the positions ortho (C4) and para (C6) to it.
Caption: General synthetic route for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is critically low (<30%). What are the primary factors I should investigate?
A low yield is the most common problem and can stem from multiple issues. A systematic approach is crucial for diagnosis.
Answer: A low yield can be attributed to three main areas: incomplete reaction, poor regioselectivity, or product loss during workup and purification.
Systematic Troubleshooting Workflow:
Caption: Systematic workflow for diagnosing low yield issues.
-
Starting Material: Begin by confirming the purity of your 2-Chloro-3-hydroxypyridine. The presence of isomers or other impurities can inhibit the reaction or lead to complex side products.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, it may indicate insufficient reagent, low temperature, or deactivation of the iodinating agent.
-
Crude Analysis: Before purification, take a ¹H NMR of the crude reaction mixture. This is the most critical diagnostic step. It will reveal the ratio of the desired 4-iodo product to the 6-iodo byproduct and other impurities, telling you if the problem is in the reaction itself (poor selectivity) or in the subsequent isolation.
Q2: I'm observing two major spots on my TLC with very similar Rf values. How can I improve their separation for purification?
Answer: The two spots are almost certainly the desired this compound and the isomeric byproduct, 2-Chloro-6-iodopyridin-3-ol. Their structural similarity makes separation by standard column chromatography challenging.
Strategies for Improved Separation:
-
Optimize Mobile Phase: Standard solvent systems like Hexane/Ethyl Acetate may not provide sufficient resolution.
-
Try a ternary system: Add a small percentage (~1-2%) of a more polar solvent like methanol or a modifier like acetic acid to a Dichloromethane (DCM) or Ethyl Acetate mobile phase. This can subtly alter the interactions with the silica gel and improve separation.
-
Switch solvent polarity: Explore systems like DCM/Methanol or Toluene/Acetone.
-
-
High-Performance Flash Chromatography: Utilize smaller particle size silica gel (e.g., 25-40 µm) and a shallow, slow gradient. This can significantly enhance resolution compared to standard flash chromatography.
-
Recrystallization: If the crude product is solid and the isomer ratio is not excessively high, recrystallization can be a powerful purification technique. Screen various solvents (e.g., ethanol, isopropanol, toluene, or mixtures with heptane) to find one that selectively crystallizes the desired product.
Q3: My crude NMR shows a nearly 1:1 mixture of the 4-iodo and 6-iodo isomers. How can I improve the regioselectivity of the iodination?
Answer: This is a fundamental challenge of this synthesis. Improving regioselectivity requires modifying the reaction conditions to electronically or sterically favor attack at the C4 position.
Key Factors Influencing Regioselectivity:
| Parameter | Strategy for Favoring C4-Iodination | Rationale |
| Iodinating Agent | Switch from ICl or I₂ to N-Iodosuccinimide (NIS). | NIS is a bulkier electrophile. The steric hindrance from the adjacent chloro group at C2 may disfavor attack at the C6 position, thereby increasing the relative yield of the C4 isomer. |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temp). | Electrophilic aromatic substitutions are often more selective at lower temperatures. While this may slow the reaction rate, it can significantly improve the product ratio. |
| Solvent | Screen different solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), or acetic acid. | The solvent can influence the reactivity of the iodinating species and stabilize the transition states differently for C4 vs. C6 attack. Acetic acid is commonly used for iodinations with agents like ICl.[3][4] |
| Use of Additives | Consider methods using silver salts (e.g., Ag₂SO₄) with I₂. | Silver salts can activate I₂ to generate a more potent electrophilic iodine species. The specific conditions can sometimes lead to high regioselectivity in halogenations of substituted aromatics.[5] |
Detailed Experimental Protocol (Baseline)
This protocol provides a starting point for the synthesis using N-Iodosuccinimide (NIS), which often provides better regioselectivity than other common iodinating agents.
Materials:
-
2-Chloro-3-hydroxypyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN) (approx. 10 mL per gram of starting material)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 2-Chloro-3-hydroxypyridine (1.0 eq).
-
Dissolution: Add dry acetonitrile and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise over 10-15 minutes. It is crucial to add it slowly to maintain temperature control and minimize side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:EtOAc as eluent) until the starting material is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ solution to quench any unreacted iodine/NIS. The orange/brown color should dissipate.
-
Workup:
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 40% Ethyl Acetate in Hexane) to separate the product from byproducts and residual succinimide.
-
Characterization: Collect the fractions containing the desired product (identified by TLC), combine, and remove the solvent under reduced pressure. Characterize the final product by NMR and Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q: Which iodinating agent is definitively the best?
A: There is no single "best" agent, as the optimal choice depends on your specific experimental goals (yield vs. purity vs. cost).
-
N-Iodosuccinimide (NIS): Often provides the best regioselectivity due to steric factors and is generally a mild, reliable choice.
-
Iodine Monochloride (ICl): A highly reactive and cost-effective agent, but may lead to lower regioselectivity and requires careful handling.[3][4]
-
Molecular Iodine (I₂): Less reactive and often requires an activator (like a silver salt or an oxidizing agent) to be effective.[5][6]
Q: How critical is running the reaction under an inert atmosphere?
A: While not strictly necessary for all iodination reactions, it is good laboratory practice. It prevents potential side reactions with atmospheric oxygen or moisture, especially if you are using sensitive reagents or conducting the reaction over a long period.
Q: What are the key safety precautions when working with iodinating agents?
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Iodinating agents like ICl and NIS are corrosive and toxic. Avoid inhalation and skin contact.
-
The quenching process with sodium thiosulfate is exothermic and may release gases. Perform this step carefully and with adequate venting.
Q: Can I use a different starting material, such as 2-chloro-3-aminopyridine, and then convert the amine to a hydroxyl group?
A: This is a possible alternative route. You could iodinate 2-chloro-3-aminopyridine and then perform a Sandmeyer-type reaction to convert the amino group to a hydroxyl group.[7] However, this adds steps to the synthesis and the diazotization required for the Sandmeyer reaction has its own set of challenges and safety considerations. Direct iodination of 2-Chloro-3-hydroxypyridine is generally more atom-economical if it can be optimized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-4-iodopyridin-3-ol
Welcome to the technical support guide for the purification of 2-Chloro-4-iodopyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical halogenated pyridine intermediate. The purity of starting materials is paramount in drug discovery and development, directly impacting reaction outcomes, biological activity, and regulatory compliance. Recrystallization is a powerful and economical technique for achieving high purity. This guide provides in-depth protocols, the scientific rationale behind them, and a comprehensive troubleshooting section to address challenges you may encounter during your experiments.
The Science of Recrystallization: Beyond a Simple Precipitation
Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound (this compound) sparingly at room temperature but completely at or near the solvent's boiling point.[2][3] Conversely, impurities present in the crude material should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[1]
As a hot, saturated solution cools, the solubility of the target compound decreases, creating a supersaturated state. This thermodynamically unstable condition drives the compound to precipitate out of the solution, forming a crystalline lattice. The slow and controlled formation of this lattice is selective for molecules of the compound, effectively excluding impurities from the crystal structure.
Part 1: Solvent System Selection for this compound
The choice of solvent is the most critical factor for successful recrystallization.[3] this compound possesses a polar pyridinol core with halogen substituents, making it a polar molecule. Therefore, polar solvents are the logical starting point for screening.[1][2]
Recommended Solvents for Initial Screening
Based on the principle of "like dissolves like," the following solvents and solvent systems are recommended for initial evaluation.[2] A good starting point is to test the solubility of a small amount of your crude material (~50-100 mg) in about 1 mL of each solvent.[3]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol | 78 | Polar | The hydroxyl group can hydrogen bond with the pyridinol, while the ethyl group provides some non-polar character. Often a good starting point for polar organic molecules.[2] |
| Methanol | 65 | Polar | More polar than ethanol; may dissolve the compound too well at room temperature, but worth screening.[2] |
| Isopropanol | 82 | Polar | Less polar than ethanol; may show a better solubility differential between hot and cold conditions. |
| Ethyl Acetate | 77 | Medium-Polar | An excellent solvent with a convenient boiling point.[2] Its polarity may be well-suited for this compound. |
| Acetonitrile | 82 | Polar | Often effective for crystallizing compounds with aromatic rings.[4] |
| Ethanol/Water | Variable | Highly Polar | A mixed-solvent system. The compound should be soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water). This combination is often very effective for polar compounds.[3] |
| Acetone | 56 | Polar | A strong solvent, but its low boiling point can sometimes limit the solubility difference between hot and cold states.[2] |
Experimental Protocol: Solvent Screening
-
Preparation : Place approximately 50 mg of crude this compound into several small test tubes.
-
Room Temperature Test : To each tube, add 1 mL of a different candidate solvent. Agitate the mixture. Observe if the solid dissolves completely.
-
Interpretation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system, as recovery will be poor.[5] It might, however, be useful as the "soluble solvent" in a mixed-solvent pair.
-
-
Heating Test : For solvents that did not dissolve the solid at room temperature, heat the mixture gently in a water bath or on a hot plate, bringing it to a boil. Add small increments of solvent until the solid just dissolves.
-
Interpretation: An ideal solvent will dissolve the compound completely at or near its boiling point. If a very large volume of solvent is required, its utility may be limited.[5]
-
-
Cooling Test : Once dissolved, allow the hot solution to cool slowly to room temperature, and then in an ice-water bath.
-
Interpretation: The best solvent will yield a high quantity of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble even when cold. If the compound "oils out," this indicates a problem that needs to be addressed (see Troubleshooting section).
-
Part 2: Step-by-Step Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified. Modifications for a mixed-solvent system are noted.
Diagram: Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality : Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will retain more of your compound in the mother liquor upon cooling.[6]
-
Hot Filtration (Optional) : If colored or insoluble impurities are present, you must perform a hot filtration. This step removes impurities that do not dissolve in the hot solvent. Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot to prevent premature crystallization of your product.
-
Crystallization : Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing : While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent. Causality : The cold solvent will wash away any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying : Allow the crystals to dry under vacuum in the funnel for a few minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during recrystallization in a question-and-answer format.
Diagram: Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?
A: Oiling out occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point, or when the solution becomes supersaturated with a highly impure compound.[6]
-
Cause & Mechanism : The melting point of your crude this compound may be depressed by impurities to a point below the boiling temperature of your solvent. The compound melts before it dissolves, forming an oil.
-
Solution :
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (if using a mixed-solvent system, add more of the "soluble" solvent). This keeps the compound dissolved at a slightly lower temperature.[6]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[7]
-
Q2: The solution has cooled, but no crystals have formed. What went wrong?
A: This is usually due to the formation of a stable, supersaturated solution. The crystallization process needs an initiation point, or nucleus, to begin.
-
Cause & Mechanism : Crystal formation requires nucleation, the initial aggregation of a few molecules. Sometimes, this process has a high activation energy and does not occur spontaneously.
-
Solutions :
-
Scratching : Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[7]
-
Seed Crystals : If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6][8]
-
Flash Cooling : Briefly cool the flask in a dry ice/acetone bath. The rapid temperature drop may force nucleation. Remove the flask once crystals appear and allow growth to continue at a slower pace.
-
Q3: My final yield is very low. How can I improve it?
A: A low yield is most often caused by using too much solvent during the dissolution step.
-
Cause & Mechanism : Even at low temperatures, your compound has some solubility in the solvent. The more solvent you use, the more product will remain dissolved in the mother liquor after filtration.[6][7]
-
Solutions :
-
Prevention : In your next attempt, be meticulous about adding the absolute minimum amount of boiling solvent needed to dissolve the crude solid.
-
Recovery : If you still have the mother liquor, you can try to recover more product. Reduce the volume of the mother liquor by about half by gentle heating or using a rotary evaporator, then cool the concentrated solution again to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.
-
Q4: The recrystallized product is still colored. Why?
A: This indicates the presence of colored impurities that have similar solubility properties to your target compound.
-
Cause & Mechanism : Some impurities may be incorporated into the crystal lattice, or the impurity is highly soluble and a small amount remains in the residual mother liquor coating the crystals.
-
Solutions :
-
Decolorizing Carbon : If the impurity is a large, non-polar colored molecule, it can often be removed by adding a small amount of activated carbon (decolorizing carbon) to the hot solution before filtration. The carbon adsorbs the colored impurities, which are then removed during the hot filtration step. Use carbon sparingly, as it can also adsorb your product.
-
Second Recrystallization : A second recrystallization of the purified material will often remove residual impurities, resulting in a purer, colorless product.
-
Part 4: Safety & Handling
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
This compound : While a specific safety data sheet (SDS) for this exact molecule was not found in the initial search, related compounds like 2-chloro-4-iodopyridine are classified as harmful if swallowed, and can cause serious skin and eye irritation or damage.[9] Assume this compound has similar hazards. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents : Handle all organic solvents with care. They are typically flammable and can cause irritation upon skin contact or inhalation. Always consult the specific SDS for each solvent you are using.[10]
Dispose of all chemical waste according to your institution's guidelines.
References
- 1. Recrystallization [wiredchemist.com]
- 2. quora.com [quora.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. mt.com [mt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Chloro-4-iodopyridin-3-ol
Introduction: Welcome to the technical support guide for the synthesis of 2-Chloro-4-iodopyridin-3-ol. This halogenated pyridinol is a valuable building block in the development of complex molecules for the pharmaceutical and agrochemical industries.[1] Its synthesis, while conceptually straightforward, is often complicated by challenges in regioselectivity and the formation of undesired side products. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis, ensuring higher yields and purity. We will delve into the causality behind common side reactions and provide field-proven protocols to mitigate them.
Core Synthesis Pathway
The synthesis of this compound is typically a two-step process starting from 3-hydroxypyridine. The first step is a chlorination, followed by a regioselective iodination. Understanding the intended pathway is crucial for diagnosing deviations.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the iodination of 2-Chloro-3-hydroxypyridine?
A1: The primary challenge is controlling the regioselectivity of the electrophilic iodination. The pyridine ring is substituted with a strongly activating, ortho, para-directing hydroxyl group (-OH) and a deactivating, ortho, para-directing chloro group (-Cl). Both groups influence the position of the incoming iodine electrophile, leading to potential formation of multiple isomers.
Q2: What are the most common side products observed during this synthesis?
A2: The most frequently encountered side products are:
-
Regioisomers: Primarily the formation of 2-Chloro-6-iodopyridin-3-ol.
-
Over-iodination Products: Formation of 2-Chloro-4,6-diiodopyridin-3-ol.[2]
-
Degradation Products: Dark, tar-like substances resulting from the oxidative decomposition of the electron-rich pyridinol ring.[3]
Q3: Why is my reaction turning dark brown or black?
A3: This is a common indicator of oxidative decomposition. Phenol and pyridinol systems are highly susceptible to oxidation, especially under the conditions used for some iodination reactions (e.g., elemental iodine with an oxidizing agent).[3] This leads to polymerization and the formation of complex, insoluble tars, which significantly reduces yield and complicates purification.
Troubleshooting Guide: Side Reaction Mitigation
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Significant Formation of an Unwanted Isomer (Likely 2-Chloro-6-iodopyridin-3-ol)
-
Question: My post-reaction analysis (NMR, LC-MS) shows a significant peak corresponding to an isomer of my target product. How can I improve selectivity for the C4 position?
-
Root Cause Analysis: The hydroxyl group at C3 strongly activates both the C4 (para) and C6 (ortho) positions for electrophilic substitution. While the C4 position is often electronically and sterically favored, changes in reaction conditions can increase the yield of the C6 isomer. The use of highly reactive, non-bulky iodinating agents in polar solvents can sometimes reduce selectivity.
-
Recommended Solutions:
-
Choice of Iodinating Agent: Switch to a bulkier or less reactive iodinating agent. N-Iodosuccinimide (NIS) is often an excellent choice as the bulk of the reagent can sterically hinder attack at the more crowded C6 position, which is adjacent to the pyridine nitrogen.
-
Solvent Effects: Perform the reaction in a less polar aprotic solvent, such as dichloromethane (DCM) or chloroform. This can temper the reactivity of the iodinating species and improve selectivity.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to poorer selectivity.
-
Issue 2: Presence of a Di-iodinated Side Product (2-Chloro-4,6-diiodopyridin-3-ol)
-
Question: I am observing a significant amount of a di-iodinated product, which is difficult to separate from my desired mono-iodinated compound. How can I prevent this over-iodination?
-
Root Cause Analysis: The mono-iodinated product, this compound, is still an activated ring system due to the powerful -OH group. If excess iodinating reagent is present or the reaction conditions are too harsh, a second iodination can occur at the remaining activated position (C6). This is a classic issue in the halogenation of highly activated aromatic systems.[4]
-
Recommended Solutions:
-
Strict Stoichiometric Control: This is the most critical factor. Use a slight excess (1.05 to 1.1 equivalents) of the iodinating agent. Avoid using large excesses. It is better to have a small amount of unreacted starting material, which is easier to separate, than to form the di-iodinated product.
-
Reverse Addition: Add the solution of the iodinating agent slowly to the solution of 2-Chloro-3-hydroxypyridine. This maintains a low instantaneous concentration of the iodinating agent, disfavoring the second iodination event.
-
Milder Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.
-
Issue 3: Low Yield with Formation of Insoluble Tar
-
Question: My reaction mixture becomes very dark, and upon workup, I isolate a low yield of product along with a significant amount of insoluble black/brown material. What is causing this and how can I fix it?
-
Root Cause Analysis: The pyridin-3-ol ring is electron-rich and prone to oxidation.[3] Certain iodinating systems, particularly those that generate a strong electrophilic iodine species via an oxidant (e.g., I₂ with HNO₃ or H₂O₂), can readily oxidize the substrate, leading to decomposition and polymerization.
-
Recommended Solutions:
-
Avoid Harsh Oxidants: The most effective solution is to use an iodinating system that does not rely on a separate, harsh oxidizing agent. N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are excellent alternatives that provide an electrophilic iodine source without strong oxidative potential.[5]
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric oxygen from contributing to oxidative side reactions, especially if trace metals are present.
-
Use of a Mild Base: In some protocols, the addition of a non-nucleophilic weak base like sodium bicarbonate (NaHCO₃) can scavenge acidic byproducts (like HI) that might catalyze decomposition.
-
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired reaction versus the formation of key side products from the common intermediate.
Caption: Competing pathways in the iodination of 2-Chloro-3-hydroxypyridine.
Recommended Experimental Protocol
This protocol is optimized to favor the formation of this compound while minimizing common side reactions.
Materials:
-
2-Chloro-3-hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-3-hydroxypyridine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred solution of the pyridinol over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), checking for the consumption of the starting material.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS or iodine. Stir for 10 minutes.
-
Workup: Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove succinimide byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Data Summary Table
| Compound | Role | Potential TLC Rf (relative) | Key Distinguishing Feature |
| 2-Chloro-3-hydroxypyridine | Starting Material | Medium | Disappears as reaction progresses. |
| This compound | Product | Low-Medium | Major spot in a successful reaction. |
| 2-Chloro-6-iodopyridin-3-ol | Side Product | Similar to product | Isomeric impurity, often hard to separate. |
| 2-Chloro-4,6-diiodopyridin-3-ol | Side Product | High | Higher molecular weight, less polar. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 877133-58-9|6-Chloro-4-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Poor Reactivity in 2-Chloro-4-iodopyridin-3-ol Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the use of 2-Chloro-4-iodopyridin-3-ol in cross-coupling reactions. The unique substitution pattern of this molecule presents specific challenges, and this resource aims to equip you with the knowledge to overcome them effectively.
Introduction: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its trifunctional nature—possessing iodo, chloro, and hydroxyl groups on a pyridine ring—can lead to poor reactivity and selectivity in common cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The electron-deficient nature of the pyridine ring, coupled with the potential for catalyst inhibition by the pyridine nitrogen and the hydroxyl group, necessitates careful optimization of reaction conditions.[2][3][4]
This guide will delve into the nuances of this substrate's reactivity and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
A1: The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) catalyst.[5][6] This is a general trend in cross-coupling chemistry and is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Therefore, selective coupling at the 4-position (iodine) can be readily achieved under standard conditions, leaving the 2-position (chlorine) available for subsequent transformations.[5]
Q2: How does the 3-hydroxyl group influence the reactivity of the pyridine ring?
A2: The hydroxyl group can have both electronic and coordinating effects. Electronically, it is an electron-donating group, which can slightly increase the electron density of the pyridine ring, potentially making oxidative addition more challenging compared to an unsubstituted pyridine. More significantly, the hydroxyl group, particularly after deprotonation by the base, can coordinate to the palladium center. This coordination can sometimes be beneficial, acting as a directing group to facilitate the reaction.[7][8] However, it can also lead to catalyst inhibition or the formation of inactive complexes. The precise effect often depends on the specific ligand, base, and solvent system employed.
Q3: Can the pyridine nitrogen poison the palladium catalyst?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[2][4] This is a well-documented issue in the cross-coupling of pyridine-containing substrates, often referred to as the "2-pyridyl problem".[3] The use of bulky, electron-rich ligands is a common strategy to mitigate this issue, as they can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.[2][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid at the C-4 position of this compound, but you observe low to no product formation.
-
Catalyst Inactivity/Inhibition: The Pd(0) active species may not be forming efficiently, or it is being deactivated.
-
Solution 1: Ligand Selection. Standard ligands like PPh₃ may be insufficient.[2] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands promote the formation of the active catalyst and can prevent pyridine coordination.[10]
-
Solution 2: Pre-catalyst Choice. If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system.
-
-
Inadequate Base: The base is crucial for the transmetalation step.[2][11]
-
Poor Reagent Quality & Anhydrous Conditions: Water can lead to protodeboronation of the boronic acid, a major side reaction.[2]
-
Solution: Ensure Anhydrous Conditions. Use flame-dried glassware and anhydrous solvents.[2] Degas all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles to exclude oxygen, which can also lead to unwanted side reactions like boronic acid homocoupling.[2] Consider using boronate esters (e.g., pinacol esters) which are often more stable than boronic acids.[13]
-
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.
Issue 2: Poor Yield in Sonogashira Coupling
You are attempting to couple a terminal alkyne at the C-4 position, but the reaction is sluggish or gives a low yield.
-
Copper Co-catalyst Issues: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI).[14][15]
-
Solution 1: Fresh Copper Source. Ensure your CuI is fresh and of high purity. Old or oxidized CuI can be ineffective.
-
Solution 2: Copper-Free Conditions. In some cases, especially with electron-rich phosphine ligands, the copper co-catalyst can be detrimental. Consider trying a copper-free Sonogashira protocol.
-
-
Base and Solvent Choice: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often acting as both the base and solvent (or co-solvent).[6]
-
Solution: Optimize Base/Solvent System. If using a co-solvent like THF or DMF, ensure it is anhydrous and degassed. The choice of amine base can be critical; screen different options if the reaction is not proceeding.
-
-
Palladium Black Formation: The appearance of a black precipitate ("palladium black") indicates catalyst decomposition.[6]
-
Solution: Ligand Choice & Temperature Control. This is often caused by an unstable catalyst complex. Using more robust ligands (as in the Suzuki section) can help. Running the reaction at a lower temperature may also prevent catalyst decomposition.[6]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Commonly effective for Sonogashira couplings.[6] |
| Co-catalyst | CuI (1-5 mol%) | Activates the alkyne for transmetalation.[16] |
| Base | Et₃N or DIPEA | Acts as base and often as solvent. |
| Solvent | Anhydrous THF or DMF (if needed) | To ensure solubility of all reactants. |
| Temperature | Room Temperature to 60 °C | Start at room temperature to maximize selectivity and minimize catalyst decomposition.[5][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced side reactions. |
Issue 3: Failure in Buchwald-Hartwig Amination
Your attempt to couple a primary or secondary amine at the C-4 position is unsuccessful.
-
Ligand Mismatch: The Buchwald-Hartwig amination is highly dependent on the choice of ligand.[17][18]
-
Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[18]
-
Substrate-Specific Challenges: The acidity of the N-H bond of the amine and the steric hindrance around the nitrogen atom can significantly impact reactivity.
-
Solution: Tailor Conditions. More hindered amines or less acidic amines may require higher temperatures, higher catalyst loadings, or more specialized ligand systems. A systematic screen of conditions is often necessary.[19]
-
-
Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the chosen base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) in anhydrous, degassed solvent (e.g., dioxane or toluene) for 15-30 minutes.
-
Reaction Initiation: Add the catalyst solution to the vial containing the substrates and base.
-
Heating & Monitoring: Seal the vial and heat the reaction to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent. Purify by column chromatography.
Visualizing the Catalytic Cycle: A General Overview
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, which is common to the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
Successfully employing this compound in cross-coupling reactions hinges on a rational approach to overcoming its inherent reactivity challenges. By understanding the preferential reactivity of the C-I bond, mitigating catalyst inhibition through the careful selection of bulky, electron-rich ligands, and optimizing base and solvent conditions, researchers can unlock the full synthetic potential of this versatile building block. This guide provides a starting point for troubleshooting; systematic screening of the parameters discussed will ultimately lead to the development of a robust and high-yielding protocol for your specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-iodopyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-4-iodopyridin-3-ol. This valuable building block is crucial in the development of novel pharmaceuticals and agrochemicals.[1] However, its synthesis, particularly the regioselective iodination step, presents challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to help you navigate the complexities of this synthesis and achieve optimal results in your laboratory.
Synthetic Strategy & Mechanistic Overview
The most direct and efficient pathway to this compound is the electrophilic aromatic substitution (iodination) of the commercially available precursor, 2-chloro-3-hydroxypyridine. Understanding the electronic nature of the starting material is critical for optimizing regioselectivity.
-
Hydroxyl Group (-OH) at C3: A powerful activating, ortho-, para- directing group.
-
Chloro Group (-Cl) at C2: A deactivating, but ortho-, para- directing group.
-
Pyridine Nitrogen: A deactivating group.
The activating hydroxyl group dominates the directing effects. With the C2 position already substituted, the most nucleophilic sites for electrophilic attack are the C4 (para to -OH) and C6 (ortho to -OH) positions. Our goal is to maximize iodination at the C4 position while minimizing the formation of the undesired 6-iodo isomer.
Caption: High-level workflow for the synthesis of this compound.
Baseline Experimental Protocol
This protocol provides a robust starting point for your optimization experiments. It utilizes N-Iodosuccinimide (NIS), a common and effective electrophilic iodinating agent.[2]
Materials:
-
2-Chloro-3-hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-hydroxypyridine (1.0 eq).
-
Add anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir until all solid has dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a single portion, add N-Iodosuccinimide (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: a. Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the starting material is not being consumed. What are the likely causes?
A1: This typically points to issues with reagent reactivity or reaction conditions.
-
Cause A: Insufficiently Reactive Iodinating Agent. Elemental iodine (I₂) itself is often not electrophilic enough to react with moderately deactivated rings like 2-chloro-3-hydroxypyridine without an activator.[3]
-
Cause B: Inappropriate Solvent. The solvent plays a critical role in stabilizing intermediates and solvating reagents.
-
Solution: If using a non-polar solvent, switch to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) which can facilitate the electrophilic substitution.[5]
-
-
Cause C: Temperature Too Low. While starting at a low temperature can help control selectivity, the reaction may lack sufficient activation energy to proceed.
-
Solution: After adding the reagents at 0 °C, allow the reaction to proceed at room temperature. If the reaction is still sluggish, gently heating to 40-50 °C may be necessary, but this should be monitored carefully as it can decrease regioselectivity.
-
Q2: I am forming a significant amount of the 6-iodo isomer. How can I improve the regioselectivity for the desired 4-iodo product?
A2: This is the central challenge of this synthesis. Improving 4-position selectivity involves manipulating steric and electronic factors.
-
Cause A: Iodinating Reagent Size. Both the C4 and C6 positions are electronically activated by the hydroxyl group. The C6 position is sterically more hindered due to the adjacent chloro group at C2.
-
Solution: Use a bulkier iodinating reagent. While NIS is common, consider using a reagent system that might generate a larger complex in solution. For example, using 1,3-diiodo-5,5-dimethylhydantoin (DIH) can sometimes offer different selectivity profiles.[5]
-
-
Cause B: Solvent Effects. The solvent can influence the effective size of the electrophile and the transition state geometry.
-
Solution: Screen a variety of solvents. Less coordinating solvents might favor the sterically less-demanding C4 position. Conversely, specific coordinating solvents like pyridine have been shown to influence the outcome of iodination reactions.[6] A systematic screening is recommended.
-
-
Cause C: Temperature. Higher temperatures provide more energy, potentially overcoming the activation barrier for the C6-iodination, thus reducing selectivity.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Maintaining the reaction at 0 °C or even lower (e.g., -20 °C with a suitable solvent) for a longer duration may significantly improve the 4:6 isomer ratio.
-
Q3: My product is decomposing during workup or column chromatography. How can I prevent this?
A3: Iodinated phenols and pyridinols can be sensitive to acid, light, and active surfaces like silica gel.[7]
-
Cause A: Acidic Conditions. Trace acid can catalyze decomposition. Standard silica gel is slightly acidic.
-
Solution: During workup, ensure a thorough wash with a mild base like NaHCO₃. For chromatography, use silica gel that has been pre-treated (neutralized) with a base like triethylamine (typically 1% in the eluent). Alternatively, use a different stationary phase like basic alumina.[7]
-
-
Cause B: Oxidation/Reduction. Excess iodinating reagent can cause side reactions, and the iodo group itself can be labile.
-
Solution: Always include a quenching step with a reducing agent like sodium thiosulfate (Na₂S₂O₃) in your aqueous workup. This removes any remaining NIS or I₂.
-
-
Cause C: Light Sensitivity. Many organoiodides are light-sensitive.
-
Solution: Protect your reaction flask and purification apparatus from direct light by wrapping them in aluminum foil. Store the final product in an amber vial in a cool, dark place.
-
-
Cause D: Prolonged Contact with Stationary Phase. The longer the compound is on the column, the greater the chance of decomposition.
-
Solution: Optimize your chromatography conditions on an analytical scale first to find an eluent system that gives good separation with a reasonable retention factor (Rf ≈ 0.25-0.35). Use flash chromatography rather than gravity chromatography for faster elution. If possible, prioritize purification by recrystallization, which is often gentler on the molecule.
-
Frequently Asked Questions (FAQs)
Q: Which iodinating reagent is the best choice for this synthesis?
A: There is no single "best" reagent, as the optimal choice depends on factors like desired reactivity, cost, and safety. A screening of different reagents is highly recommended.
| Reagent | Pros | Cons | Key Considerations |
| N-Iodosuccinimide (NIS) | Solid, easy to handle; mild conditions; good reactivity. | Can be expensive; succinimide byproduct to remove. | Excellent starting point for optimization.[2] |
| Iodine Monochloride (ICl) | Highly reactive; cost-effective. | Liquid, corrosive, moisture-sensitive; can lead to over-reaction. | Use in a non-protic solvent at low temperatures.[4][8] |
| Iodine (I₂) + Oxidant | Inexpensive iodine source. | Requires an activator/oxidant (e.g., H₂O₂, HNO₃, Ag⁺ salts); harsh conditions may be needed. | Can be a "greener" option if using a benign oxidant like H₂O₂.[3][9] |
| Pyridinium Iodochloride (PyICl) | Solid, stable, and safe to handle. | May require specific conditions; reactivity can be substrate-dependent. | Good for hydroxylated aromatic ketones and may work well here.[10] |
Q: How can I design an efficient optimization workflow?
A: A systematic, one-variable-at-a-time approach is often insufficient. A Design of Experiments (DoE) approach or a logical, tiered screening process is more effective.[11][12] The following workflow is recommended:
Caption: A logical workflow for optimizing the iodination reaction.
Q: How do I effectively monitor the reaction and quantify the isomer ratio?
A:
-
Reaction Progress: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring of the starting material consumption. Use a UV lamp for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Isomer Ratio: The most reliable method for quantifying the 4-iodo vs. 6-iodo product ratio is ¹H NMR spectroscopy of the crude reaction mixture. The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns, allowing for integration and ratio calculation. HPLC can also be used if the isomers are well-resolved.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
- 10. Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes | Semantic Scholar [semanticscholar.org]
- 11. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Dehalogenation of 2-Chloro-4-iodopyridin-3-ol
Welcome to the technical support guide for the selective dehalogenation of 2-Chloro-4-iodopyridin-3-ol. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers navigate the challenges of this specific transformation. Our goal is to equip you with the scientific rationale behind the experimental choices, enabling you to achieve high yields of the desired product, 2-Chloro-pyridin-3-ol, while minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when dehalogenating this compound?
The expected and desired product is 2-Chloro-pyridin-3-ol . This selectivity is governed by the significant difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is considerably weaker and therefore more susceptible to reductive cleavage under typical catalytic hydrogenation conditions.
Q2: Why is the C-I bond removed preferentially over the C-Cl bond?
The reactivity order for hydrodehalogenation is a well-established principle in organic chemistry, following the trend: I > Br > Cl > F .[1][2] This order is dictated by the strength of the carbon-halogen bond. The C-I bond is the longest and weakest among the halogens (excluding astatine), requiring less energy to break. Consequently, catalysts like Palladium on Carbon (Pd/C) can readily facilitate the cleavage of the C-I bond under conditions mild enough to leave the more robust C-Cl bond intact.[1][3]
Q3: What are the most common side products I should watch for?
You will primarily encounter two types of side products:
-
Pyridin-3-ol: This is the fully dehalogenated product resulting from the non-selective removal of both the iodo and chloro groups. Its presence indicates that the reaction conditions were too harsh or the reaction was allowed to proceed for too long.
-
Unreacted Starting Material: The presence of significant this compound post-reaction indicates an incomplete or stalled reaction.
Q4: Is catalyst poisoning a concern with a pyridine substrate?
Yes, it is a significant concern. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium metal center, effectively acting as a ligand and poisoning the catalyst.[4] This can dramatically slow down or completely halt the reaction. This issue is often mitigated by running the reaction in an acidic solvent like acetic acid or by adding an acid, which protonates the pyridine nitrogen, preventing its coordination to the catalyst.[5]
Reaction Pathway Overview
The diagram below illustrates the intended reaction pathway and the most common over-reduction side reaction.
Caption: Reaction scheme for selective dehalogenation.
Troubleshooting Guide
This section addresses the most common issues encountered during the selective dehalogenation of this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of starting material remain (Incomplete Reaction) | 1. Catalyst Inactivation/Poisoning: The pyridine nitrogen may be binding to the Pd catalyst.[4] The catalyst may also be old or of low quality. 2. Insufficient Hydrogen: The hydrogen source (H₂ gas or transfer agent) may be depleted or delivered inefficiently. 3. Sub-optimal Conditions: Temperature may be too low or the solvent may be inappropriate. | 1. Catalyst Management: • Use an Acidic Additive: Add 1-2 equivalents of a mild acid like acetic acid to protonate the pyridine nitrogen, preventing it from poisoning the catalyst.[5] • Use Fresh Catalyst: Ensure your Pd/C is fresh and has been stored properly under an inert atmosphere. 2. Hydrogen Source: • For H₂ Gas: Purge the reaction vessel thoroughly with H₂. Ensure a positive pressure is maintained (a balloon is often sufficient for lab scale). • For Transfer Hydrogenation: Use a larger excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate). 3. Condition Optimization: • Gently warm the reaction to 30-40 °C. • Ensure good agitation to maximize contact between the substrate, catalyst, and hydrogen source. |
| Significant formation of Pyridin-3-ol (Over-reduction) | 1. High Catalyst Loading: Too much catalyst can drive the reaction non-selectively. 2. Excessive Reaction Time: Allowing the reaction to stir long after the starting material is consumed will promote the slower dechlorination step. 3. Harsh Conditions: High hydrogen pressure or elevated temperatures increase the rate of dechlorination.[5] | 1. Reduce Catalyst Loading: Decrease the Pd/C loading to 1-5 mol%. 2. Monitor Reaction Progress: Closely monitor the reaction every 15-30 minutes using TLC or LC-MS. Once the starting material is fully consumed, stop the reaction immediately by filtering off the catalyst. 3. Milder Conditions: • Run the reaction at room temperature. • Use atmospheric pressure of H₂ (balloon) instead of a high-pressure hydrogenation vessel. |
| Reaction is sluggish or stalls completely | 1. Insoluble Base: The base used to scavenge the generated HI may be coating the catalyst surface, blocking active sites. 2. Poor Solvent Choice: The substrate may not be fully dissolved, limiting its access to the heterogeneous catalyst. | 1. Base Selection: Use a soluble organic base like triethylamine (Et₃N) instead of an inorganic salt if insolubility is suspected. 2. Solvent Screening: Ensure the starting material is fully soluble in the chosen solvent. Methanol, ethanol, or THF are common choices. A co-solvent system may be necessary. |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve issues in your experiment.
References
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions of 2-Chloro-4-iodopyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 2-Chloro-4-iodopyridin-3-ol substrate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but challenging building block. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve common issues encountered during your experiments.
The this compound scaffold is uniquely functionalized, offering multiple handles for synthetic elaboration. However, this complexity—the highly reactive C-I bond, the less reactive C-Cl bond, the acidic hydroxyl group, and the Lewis basic pyridine nitrogen—is also the source of frequent experimental challenges. This guide will help you navigate these complexities to achieve high-yield, selective, and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the substrate's behavior in Suzuki-Miyaura coupling.
Q1: My reaction with this compound is failing or giving very low yields. What are the primary suspects?
Failure in this specific reaction typically stems from three core issues:
-
Catalyst Inhibition: The pyridine nitrogen and the adjacent hydroxyl group's oxygen are Lewis basic and can coordinate strongly to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This is a well-documented issue for nitrogen-containing heterocycles.[3]
-
Suboptimal Catalyst System: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds in oxidative addition, which is often the rate-limiting step.[4][5] Standard catalysts like Pd(PPh₃)₄ may be insufficient, necessitating the use of more active systems with electron-rich, bulky phosphine ligands.[2]
-
Competing Side Reactions: The substrate's reactivity lends itself to several undesired pathways, including dehalogenation, protodeborylation of the boronic acid, and homocoupling.[2][6][7]
Q2: Which halogen should I expect to react first, the iodine or the chlorine?
The reaction will be highly selective for the carbon-iodine bond at the 4-position. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[8][9] This is due to the C-I bond's lower bond dissociation energy, making it far more susceptible to cleavage by the Pd(0) catalyst under standard Suzuki conditions.[10] This inherent reactivity difference is the cornerstone of achieving selective mono-functionalization.
Q3: Do I need to protect the hydroxyl (-OH) group?
It is not always necessary, but it is a critical variable to consider.
-
Without Protection: The acidic proton of the hydroxyl group can react with the base. While many Suzuki reactions tolerate this, it can sometimes interfere. More importantly, the hydroxyl group can coordinate to the palladium center, potentially influencing the catalyst's activity and selectivity, sometimes in a beneficial way through a directing effect, but often detrimentally.[11]
-
With Protection: Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) removes the acidic proton and a potential coordination site. This can simplify the reaction system and prevent potential side reactions, leading to more reproducible results, especially during optimization or scale-up. If you observe inconsistent results or catalyst deactivation, protecting the hydroxyl group is a primary troubleshooting step.
Q4: How does the pyridine nitrogen specifically interfere with the palladium catalyst?
The lone pair of electrons on the pyridine nitrogen can form a strong coordinate bond with the electron-deficient palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have diminished activity. This sequestration of the active catalyst is a primary cause of failed or sluggish reactions with many pyridine-based substrates. The use of sterically bulky ligands (e.g., Buchwald ligands) is a key strategy to mitigate this, as they can sterically hinder the pyridine nitrogen from binding to the palladium center.[12]
Section 2: Systematic Troubleshooting Guide
This section is organized by the specific problem you observe in your reaction, providing probable causes and actionable solutions.
Problem 1: No or Minimal Product Formation (Starting Material Recovered)
If you observe little to no consumption of your starting material, the catalytic cycle is likely not initiating or is being rapidly quenched.
Caption: Troubleshooting workflow for complete reaction failure.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Catalyst | Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) state. If this reduction is inefficient, no catalytic cycle can begin. Furthermore, exposure to oxygen can rapidly oxidize Pd(0) to inactive Pd(II) or palladium black.[7][13] | 1. Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (including water) by sparging with argon or nitrogen for 30-60 minutes or using freeze-pump-thaw cycles.[10] Maintain a positive pressure of inert gas throughout the reaction setup.[2] 2. Use a Pd(0) Source: Switch to a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the pre-catalyst reduction step.[6] |
| Catalyst Inhibition | As discussed in the FAQ, the pyridine nitrogen is a potent inhibitor. Standard, less bulky ligands like PPh₃ are often insufficient to prevent this coordination, leading to catalyst deactivation.[1][2] | 1. Employ Bulky Ligands: Switch to a modern, electron-rich, and sterically hindered biarylphosphine ligand. SPhos and XPhos are excellent starting points for heteroaromatic couplings.[2][14] 2. Increase Catalyst/Ligand Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial inhibition, though this is not ideal for process chemistry. |
| Poor Boronic Acid Quality | Boronic acids are susceptible to decomposition, particularly protodeborylation, where the C-B bond is cleaved by water.[6] This is especially true for electron-deficient or some heteroaryl boronic acids. They can also self-condense to form boroxines. | 1. Verify Reagent Quality: Use freshly purchased or recrystallized boronic acid. 2. Switch to a Boronate Ester: Pinacol (BPin) or neopentyl glycol boronate esters are significantly more stable towards protodeborylation and are excellent alternatives.[6][15] Potassium trifluoroborate salts (BF₃K) are another highly stable option.[4] |
Problem 2: Low Yield and/or Complex Mixture of Products
If the reaction proceeds but gives a low yield of the desired product alongside multiple byproducts, it indicates that the rate of desired coupling is competitive with one or more undesired pathways.
Caption: The Suzuki catalytic cycle with key steps and common failure points highlighted in red.
| Side Reaction | Mechanism & Cause | Mitigation Strategy |
| Protodeborylation | Cleavage of the C-B bond of the boronic acid by a proton source (often water), yielding the corresponding arene/alkane. This side reaction consumes the nucleophilic partner. It is accelerated by high temperatures and overly harsh basic conditions.[6][13] | 1. Use Milder Base: Switch from strong bases like NaOH or alkoxides to K₃PO₄ or K₂CO₃.[16] 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 60-80 °C). 3. Use Stable Boron Reagents: Employ pinacol boronate esters (BPin) or MIDA boronates, which are more resistant to hydrolysis.[15] |
| Dehalogenation | Replacement of the iodine (or chlorine) atom with a hydrogen atom. This typically arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) intermediate. Sources of the hydride can include the solvent (e.g., THF, alcohols) or certain bases.[6][17] | 1. Choose Solvent Carefully: Use aprotic solvents like dioxane or toluene, which are less likely to act as hydride donors.[6] 2. Optimize Base: Avoid amine bases if dehalogenation is observed. Use inorganic bases like Cs₂CO₃ or K₃PO₄.[16][18] 3. Ensure Inert Atmosphere: Oxygen can sometimes promote pathways leading to Pd-H formation.[2] |
| Homocoupling | Dimerization of the boronic acid to form a biaryl (R-R) byproduct. This is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving Pd(II) species that mediate the homocoupling.[2][7] | 1. Rigorous Degassing: This is the most critical factor. The complete exclusion of oxygen minimizes the pathway for boronic acid homocoupling.[2][13] 2. Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 eq.) can be optimal, but a large excess can favor homocoupling. |
| Di-substitution | Coupling occurs at both the C4-iodo and C2-chloro positions. This indicates the reaction conditions are too harsh, overcoming the reactivity difference between the two halogens. | 1. Reduce Temperature: This is the most effective way to enhance selectivity for the more reactive C-I bond.[9] 2. Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction. 3. Use a Milder Base: A less reactive base can slow the overall reaction, increasing selectivity. |
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Standard Conditions for Selective C4-Arylation
This protocol is a robust starting point for coupling with standard arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 4 mL dioxane and 1 mL water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conditions for Challenging Substrates (e.g., using a Boronate Ester)
This protocol is adapted for more sensitive or less stable boronic acid partners by using a more stable boronate ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (Aryl-BPin) (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
Vessel Preparation: Add the this compound, aryl-BPin, and K₂CO₃ to an oven-dried reaction vial.
-
Catalyst Addition: Under an inert atmosphere, add the XPhos Pd G3 pre-catalyst. The use of a pre-catalyst simplifies handling and ensures a consistent ligand:palladium ratio.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed toluene/water mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Buchwald pre-catalysts are often robust at higher temperatures, which may be needed for less reactive coupling partners.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Section 4: Data & Reference Tables
Table 1: Catalyst & Ligand Selection Guide
| Catalyst System | Ligand Type | Use Case & Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | Baseline. May work for simple, electron-rich arylboronic acids but is highly susceptible to inhibition by the pyridine nitrogen. Often a poor choice for this substrate. |
| Pd₂(dba)₃ + SPhos | Buchwald Ligand | Workhorse System. SPhos is a bulky, electron-rich biaryl phosphine that accelerates reductive elimination and sterically shields the Pd center from pyridine coordination.[2] Excellent for a broad range of aryl and heteroaryl boronic acids. |
| XPhos Pd G3/G4 | Buchwald Pre-catalyst | High Activity & Convenience. XPhos is even bulkier than SPhos and is often effective for particularly challenging couplings, including those prone to catalyst deactivation. The G3/G4 pre-catalysts are air-stable and provide a reliable 1:1 Pd:ligand ratio.[14] |
| PdCl₂(dppf) | Bidentate Phosphine | Alternative System. Dppf is a bidentate "wide bite-angle" ligand. It can be effective but may require different optimization parameters. It is sometimes less effective than monodentate Buchwald ligands for highly hindered substrates. |
Table 2: Base Selection Guide
| Base | Strength | Key Characteristics & Application Notes |
| K₂CO₃ / Cs₂CO₃ | Moderate | Good Starting Point. Generally effective and well-tolerated by many functional groups. Cesium carbonate is more soluble and often gives faster rates or higher yields but is more expensive.[16][18] |
| K₃PO₄ | Moderate/Strong | Excellent General Base. Often provides superior results for challenging substrates, including heteroaromatics. Its use can sometimes minimize side reactions like dehalogenation.[2][16] |
| NaOH / KOH | Strong | Use with Caution. These strong bases can promote hydrolysis of sensitive functional groups (esters, amides) and may increase the rate of protodeborylation or dehalogenation.[16] |
| Organic Bases (e.g., Et₃N) | Weak | Generally Not Recommended. Triethylamine and other amine bases are typically poor choices for Suzuki reactions as they are often not basic enough to efficiently promote transmetalation and can sometimes contribute to dehalogenation.[18] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
stability issues of 2-Chloro-4-iodopyridin-3-ol under reaction conditions
Technical Support Center: 2-Chloro-4-iodopyridin-3-ol
Welcome to the dedicated support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly functionalized pyridine intermediate. Given its unique substitution pattern, featuring both electron-withdrawing halogens and an electron-donating hydroxyl group, this molecule presents specific stability challenges under various reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your synthetic campaigns.
Troubleshooting Guide: Navigating Common Stability Issues
This section addresses specific experimental challenges you may encounter when working with this compound. The advice provided is grounded in established principles of heterocyclic chemistry and reactivity patterns observed in analogous systems.
Issue 1: Rapid Color Change and Decomposition Upon Addition of Base
Q: My reaction mixture turns dark brown or black immediately after adding a base (e.g., K₂CO₃, Et₃N, or an organolithium reagent). What is causing this rapid decomposition?
A: This is a classic indicator of pyridinol instability under basic conditions, which is likely exacerbated by the halogen substituents. The underlying causes are multifaceted:
-
Phenoxide Formation and Oxidative Decomposition: The hydroxyl group on the pyridine ring is acidic. In the presence of a base, it deprotonates to form a pyridin-oxide or phenoxide-like species. This electron-rich intermediate is highly susceptible to oxidation, leading to the formation of colored polymeric materials. The reaction is often accelerated by trace amounts of oxygen in the reaction vessel.
-
Halogen Reactivity: The chloro and iodo substituents are electron-withdrawing, which increases the acidity of the hydroxyl group. This makes deprotonation more favorable, even with weaker bases. Furthermore, halogenated pyridines can be sensitive to strong bases, potentially leading to elimination or other side reactions, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). This involves using oven-dried glassware and properly degassing your solvents to minimize oxygen.
-
Choice of Base and Temperature Control:
-
Opt for milder, non-nucleophilic bases where possible.
-
If a strong base is required, such as for a metal-halogen exchange, perform the reaction at very low temperatures (e.g., -78 °C) to control the reactivity.[2]
-
Consider using hindered bases that are less likely to act as nucleophiles.
-
-
Order of Addition: Add the base slowly to a cooled solution of the substrate to dissipate any heat generated and maintain control over the reaction.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Q: I am attempting a Suzuki or Sonogashira coupling at the C-4 iodo position, but I'm observing low product yield and significant amounts of de-iodinated starting material. What's going wrong?
A: Low yields in cross-coupling reactions with this substrate can stem from several factors related to its stability and the reactivity of the palladium catalyst.[3][4]
-
Catalyst Poisoning: The pyridin-3-ol moiety can act as a ligand for the palladium center, potentially leading to the formation of inactive catalyst complexes. This coordination can interfere with the catalytic cycle.[5]
-
Proto-deiodination: The presence of the acidic hydroxyl group can provide an internal proton source, leading to the quenching of key organometallic intermediates in the catalytic cycle and resulting in the formation of the de-iodinated byproduct, 2-chloropyridin-3-ol.
-
Reductive Dehalogenation: Under certain conditions, particularly with phosphine ligands, reductive dehalogenation of the C-I bond can compete with the desired cross-coupling pathway.[6]
Troubleshooting Protocol:
-
Protect the Hydroxyl Group: The most effective solution is often to protect the hydroxyl group as a more inert functional group, such as a methyl ether, benzyl ether, or a silyl ether (e.g., TBDMS). This prevents its interference with the catalyst and eliminates the acidic proton.
-
Ligand and Catalyst Selection:
-
Base and Solvent Optimization:
-
Use a thoroughly dried, non-coordinating base.
-
Ensure anhydrous and degassed solvents are used to prevent side reactions.[7]
-
| Parameter | Recommendation for Cross-Coupling | Rationale |
| Hydroxyl Group | Protect as an ether or silyl ether | Prevents catalyst inhibition and proto-dehalogenation. |
| Catalyst | Use a pre-activated Pd(0) source with a suitable ligand | Ensures efficient catalytic turnover.[7] |
| Base | Anhydrous, non-coordinating base (e.g., Cs₂CO₃) | Minimizes side reactions. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidative degradation.[7] |
Issue 3: Unintended Nucleophilic Substitution of the Chloro Group
Q: I am trying to perform a reaction that targets the iodo group, but I am observing substitution of the chloro group instead. Why is this happening?
A: While the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, the C-Cl bond at the 2-position of a pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[8] The presence of the electron-donating hydroxyl group at the 3-position can further influence the electronics of the ring.
-
Mechanism of SNAr: Nucleophilic attack at the C-2 position is favored due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate.[8]
-
Reaction Conditions: The use of strong nucleophiles, particularly at elevated temperatures, can promote SNAr at the C-2 position, competing with or even dominating reactions at the C-4 position.[9][10]
Preventative Measures:
-
Control of Nucleophilicity and Temperature: Use the mildest possible nucleophile and the lowest effective reaction temperature to favor the desired pathway.
-
Reaction Type Consideration: If your desired transformation is a cross-coupling, the catalytic nature of the reaction should inherently favor the more reactive C-I bond.[3] If SNAr at the C-2 position persists, it suggests your conditions are too harsh or your nucleophile is too aggressive.
-
Protecting Group Strategy: Protecting the hydroxyl group can modulate the electronic properties of the ring, potentially altering the relative reactivity of the two halogen positions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Due to its potential sensitivity to light, heat, and oxygen, proper storage is critical.[11] It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended.[12]
Q2: Is this compound stable to chromatography on silica gel?
A2: Caution is advised. The acidic nature of silica gel can potentially cause decomposition of sensitive pyridinols. It is recommended to first perform a small-scale test (TLC) to assess stability. If decomposition is observed, consider using a deactivated stationary phase, such as neutral alumina, or treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Q3: What is the expected order of reactivity for the halogens in this molecule?
A3: The reactivity of the halogens is highly dependent on the type of reaction:
-
Palladium-Catalyzed Cross-Coupling: The C-I bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the 4-position.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond at the 2-position is generally more susceptible to nucleophilic attack than the C-I bond at the 4-position due to the electronic influence of the ring nitrogen.[8][13]
Q4: Can I perform a metal-halogen exchange on the iodo group?
A4: Yes, a lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) is a common strategy for functionalizing iodo-pyridines.[1] However, due to the acidic proton of the hydroxyl group, you will need to use at least two equivalents of the organolithium reagent. The first equivalent will deprotonate the hydroxyl group, and the second will perform the exchange. This must be done at very low temperatures (e.g., -78 °C) to prevent decomposition and side reactions.[2]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactivity and Decomposition Pathways
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low-Yield Cross-Coupling
Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 12. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 13. zenodo.org [zenodo.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthetic 2-Chloro-4-iodopyridin-3-ol
A Comparative Guide for Method Development and Validation in Pharmaceutical Research
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical synthesis, 2-Chloro-4-iodopyridin-3-ol serves as a crucial halogenated intermediate. Its unique structure, featuring a pyridine core with chloro, iodo, and hydroxyl functional groups, makes it a versatile building block for constructing complex, biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2] The efficacy and safety of any final active pharmaceutical ingredient (API) are inextricably linked to the purity of its starting materials and intermediates. Even trace impurities, such as regioisomers, starting material carryover, or reaction by-products, can have significant impacts on the toxicological profile and therapeutic efficacy of the final drug product.
Therefore, a robust, reliable, and validated analytical method for determining the purity of this compound is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and successful drug development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this key intermediate, grounded in the principles of scientific integrity and method validation as outlined by the International Conference on Harmonization (ICH).[3][4]
The Analytical Challenge: Understanding the Analyte
The molecular structure of this compound presents specific challenges for HPLC method development. As a polar aromatic compound, it requires a careful selection of stationary and mobile phases to achieve adequate retention and resolution from potential impurities.[5] The presence of the hydroxyl group (pKa dependent) and the pyridine nitrogen (a weak base) means that the mobile phase pH can significantly influence the analyte's ionization state, and consequently, its retention time and peak shape. The primary goal is to develop a method that is not only selective for the main component but also capable of separating it from structurally similar impurities that may arise during synthesis.[6]
Strategic HPLC Method Development: A Causality-Driven Approach
Effective method development is an iterative process of informed decisions. Rather than randomly screening conditions, a systematic approach based on the analyte's physicochemical properties yields a more robust and reliable method.
Pillar 1: Stationary Phase (Column) Selection
Reversed-phase (RP) chromatography is the predominant mode for analyzing polar to moderately non-polar pharmaceutical compounds.[5] The non-polar stationary phase interacts with the analyte, and a polar mobile phase is used for elution.
-
Workhorse Column (C18): An octadecylsilane (C18) column is the universal starting point for RP-HPLC.[7] Its strong hydrophobicity provides good retention for a wide range of molecules. For this compound, a C18 phase offers a high probability of success.
-
Alternative Selectivity (Phenyl-Hexyl or PFP): When C18 fails to resolve critical pairs, especially aromatic or halogenated compounds, alternative stationary phases are invaluable. A Phenyl-Hexyl phase can offer unique selectivity through π-π interactions with the pyridine ring.[5] A Pentafluorophenyl (PFP) phase provides a different selectivity profile due to dipole-dipole, π-π, and ion-exchange interactions, making it highly effective for separating halogenated and polar compounds.[8]
Pillar 2: Mobile Phase Optimization
The mobile phase is the primary tool for manipulating retention and selectivity.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to higher column efficiency) and a lower UV cutoff.
-
Aqueous Phase & pH Control: The phenolic hydroxyl group on the analyte makes pH control essential. Unbuffered mobile phases can lead to poor peak shapes (tailing) and shifting retention times. A buffer should be selected with a pKa within ±1 unit of the desired mobile phase pH.[7] For robust separation and compatibility with mass spectrometry (LC-MS), volatile buffers like formic acid (0.1%) or ammonium formate are excellent choices.[9] An acidic pH (e.g., pH 2.5-3.5) will suppress the ionization of residual silanols on the silica-based column packing and ensure the pyridine nitrogen is protonated, leading to consistent interactions.
Pillar 3: Isocratic vs. Gradient Elution
The choice between isocratic (constant mobile phase composition) and gradient (varied mobile phase composition) elution depends on the complexity of the sample.
-
Isocratic Elution: Ideal for simple mixtures where all components elute relatively close to one another. It is faster, simpler, and offers better baseline stability.
-
Gradient Elution: Necessary for complex samples containing impurities with a wide range of polarities. A gradient program, typically starting with a high percentage of the aqueous phase and increasing the organic modifier over time, allows for the elution of highly retained impurities while ensuring early-eluting polar compounds are well-resolved.[10] For purity analysis, a gradient method is almost always superior as it can reveal the full impurity profile.
Comparative Analysis of HPLC Methods
Here, we compare a rapid isocratic screening method with a comprehensive gradient method for the purity analysis of this compound. Both methods utilize a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with UV detection at a wavelength of 254 nm, a common choice for aromatic compounds.[10][11]
| Parameter | Method A: Isocratic Screening | Method B: Gradient Purity & Stability | Rationale for Preference (Method B) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Consistent aqueous phase for reproducible results. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile provides good peak shape and lower pressure. |
| Elution Program | 60% A / 40% B | 0-2 min: 95% A / 5% B2-15 min: 5% A / 95% B15-20 min: 5% A / 95% B20.1-25 min: 95% A / 5% B | The gradient ensures that both highly polar and non-polar impurities are eluted and resolved from the main peak, providing a true purity profile.[11] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Analysis Time | ~10 min | ~25 min | Longer run time is justified by the comprehensive impurity detection. |
| Resolution | May be insufficient for closely eluting impurities. | Superior resolution for a wider range of potential impurities. | Critical for accurately quantifying impurities adjacent to the main peak. |
| Application | Quick in-process control, identity check. | Final product release, stability testing, reference standard qualification. | Suitable for regulatory submissions and ensuring product quality. |
Experimental Workflow & Protocols
The following diagram and protocol outline a self-validating system for the purity analysis of this compound using the recommended Gradient Method (Method B).
Caption: A typical workflow for HPLC purity analysis, from preparation to final reporting.
Detailed Protocol: Gradient HPLC Method (Method B)
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of results, in line with ICH guidelines.[12][13]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear ramp from 5% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
2. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of Diluent to obtain a 1.0 mg/mL solution.
-
System Suitability Solution (SST): Prepare a solution containing the main compound (~0.5 mg/mL) and spike it with a known, closely eluting impurity if available. If not, a degraded sample (e.g., exposed to mild acid/base) can be used to ensure the method is stability-indicating.
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the SST solution.
-
Acceptance Criteria (as per ICH/USP guidelines[3]):
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the main peak.
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.
-
4. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform the System Suitability Test. Do not proceed if criteria are not met.
-
Inject the Diluent as a blank to ensure no system peaks interfere.
-
Inject the Sample Solution in duplicate.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Disregard any peaks originating from the blank and any peaks below the Limit of Quantitation (LOQ), which must be experimentally determined during full method validation.[13]
Method Validation: The Cornerstone of Trustworthiness
A developed method is not complete until it is validated to prove its suitability for the intended purpose.[14] Full validation according to ICH Q2(R1) guidelines is a comprehensive process that builds trust in the analytical data.
Caption: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[13]
-
Accuracy: The closeness of test results to the true value, often determined by recovery studies of spiked samples.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (intra-assay) and Intermediate Precision (inter-lab, inter-day).[12]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), indicating its reliability during normal usage.[13]
Conclusion
For the comprehensive purity analysis of synthetic this compound, a well-designed gradient reversed-phase HPLC method is demonstrably superior to a simple isocratic screen. The use of a C18 column with a mobile phase of acetonitrile and buffered water (pH ~3), coupled with a gradient elution program, provides the necessary resolving power to separate the main component from a wide array of potential process impurities and degradants. By embedding System Suitability Tests into the daily workflow and committing to a full method validation as prescribed by ICH guidelines, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible purity data, safeguarding the integrity of their development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. pharmtech.com [pharmtech.com]
- 4. zenodo.org [zenodo.org]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity and Properties of 2-Chloro-4-iodopyridin-3-ol for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active compounds and functional materials. This guide provides an in-depth technical comparison of 2-Chloro-4-iodopyridin-3-ol with other halopyridinols, offering insights into its unique reactivity and physicochemical properties. The strategic placement of a chloro, iodo, and hydroxyl group on the pyridine ring endows this molecule with a distinctive chemical profile, making it a valuable building block for the synthesis of complex molecular architectures.
Introduction: The Significance of Halopyridinols in Synthesis
Halopyridinols are a class of compounds that combine the features of a pyridine ring, one or more halogen substituents, and a hydroxyl group. This combination of functional groups provides a versatile platform for a wide range of chemical transformations. The pyridine nitrogen influences the electronic properties of the ring, while the halogens serve as reactive handles for cross-coupling reactions, and the hydroxyl group can modulate solubility, act as a directing group in electrophilic substitutions, or be a site for further functionalization.
This compound is a particularly interesting member of this class due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective functionalization at the 4-position under milder conditions, while the 2-position remains available for subsequent transformations under more forcing conditions. The presence of the hydroxyl group at the 3-position further influences the reactivity of the adjacent halogens and the overall properties of the molecule.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of halopyridinols, such as their acidity (pKa) and solubility, are critical parameters that influence their handling, reactivity, and, in the context of drug discovery, their pharmacokinetic profiles.
Acidity (pKa)
The pKa of the pyridinium ion and the hydroxyl group are key determinants of the molecule's behavior in different pH environments. The electron-withdrawing nature of the halogen substituents generally increases the acidity of the pyridinium ion (lowers the pKa) compared to pyridine itself (pKa ≈ 5.2). The hydroxyl group, being weakly acidic, can also be deprotonated under basic conditions.
| Compound | Predicted pKa (pyridinium ion) | Predicted pKa (hydroxyl group) | Notes |
| This compound | ~1-2 | ~8-9 | The combined electron-withdrawing effect of the chloro and iodo groups significantly lowers the basicity of the pyridine nitrogen. |
| 2-Bromo-4-chloropyridin-3-ol | ~1-2 | ~8-9 | Similar to the iodo-analogue, the two halogens decrease the basicity of the pyridine ring. |
| 3-Hydroxypyridine | 4.86[1] | 8.75[2] | The parent pyridin-3-ol serves as a baseline for comparison. |
| 2-Chloropyridine | -0.03 (predicted)[3] | N/A | For comparison of the effect of a single halogen on the pyridine ring basicity. |
Solubility
The solubility of halopyridinols in aqueous and organic solvents is crucial for their use in various reaction conditions. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, which can enhance aqueous solubility compared to their non-hydroxylated counterparts. However, the presence of bulky and hydrophobic halogen atoms can counteract this effect.
| Compound | Aqueous Solubility | Solubility in Organic Solvents |
| This compound | Limited | Soluble in polar aprotic solvents like DMF, DMSO, and ethers like THF and dioxane. |
| 2-Bromo-4-chloropyridin-3-ol | Limited | Similar to the iodo-analogue, soluble in common organic solvents. |
| 3-Hydroxypyridine | Soluble in water and alcohol[1]. | Soluble in many organic solvents such as ethanol, methanol, and acetone[4]. |
| 2-Chloro-4-iodopyridine | Generally insoluble in water[4]. | Soluble in chloroform and ethyl acetate[4]. |
The hydroxyl group in this compound is expected to confer a higher aqueous solubility compared to 2-Chloro-4-iodopyridine.
Comparative Reactivity in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds is the most significant feature of this compound in synthetic chemistry. This allows for a modular approach to the synthesis of complex trisubstituted pyridines. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F[5].
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the C-4 position.
Caption: Selective Suzuki-Miyaura coupling at the C-4 position of this compound.
Comparative Reactivity:
| Substrate | Relative Reactivity at C-4 | Conditions for C-2 Coupling |
| This compound | High | More forcing conditions (higher temperature, stronger base, more active catalyst) are required after functionalization of the C-4 position. |
| 2-Bromo-4-iodopyridine | High | Similar to the chloro-analogue, the C-I bond is significantly more reactive than the C-Br bond. |
| 2,4-Dichloropyridine | Low (at C-4) | The C-Cl bond is less reactive than C-I or C-Br bonds, often requiring more active catalysts and harsher conditions. |
The hydroxyl group at the 3-position can influence the reaction rate and yield. It can potentially coordinate to the palladium catalyst, affecting its activity. Furthermore, under strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which can alter the electronic properties of the pyridine ring.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which are versatile functional groups for further transformations. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-4 position of this compound.
Caption: Selective Sonogashira coupling at the C-4 position.
The reaction conditions for the Sonogashira coupling are generally mild, further favoring selective reaction at the C-I bond. The choice of base is critical to avoid side reactions involving the hydroxyl group.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction can also be directed to the C-4 position of this compound.
Caption: Selective Buchwald-Hartwig amination at the C-4 position.
The strong bases typically used in Buchwald-Hartwig amination will deprotonate the hydroxyl group of this compound. This must be taken into account when planning the stoichiometry of the base. The resulting pyridinolate may have altered reactivity.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling at the C-4 Position
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or DMF and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling at the C-4 Position
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination at the C-4 Position
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its key advantage lies in the differential reactivity of the C-I and C-Cl bonds, which allows for selective and sequential functionalization. The presence of the 3-hydroxyl group adds another layer of complexity and opportunity, influencing the molecule's physicochemical properties and its reactivity in cross-coupling reactions. While direct comparative experimental data with other halopyridinols remains scarce in the literature, the principles of reactivity trends for halogens in palladium-catalyzed reactions provide a solid framework for predicting its behavior. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this compound in the synthesis of novel and complex pyridine derivatives for a wide range of applications.
References
A Senior Application Scientist's Guide to Validating the Structure of 2-Chloro-4-iodopyridin-3-ol Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel compounds is a cornerstone of scientific integrity. In the realm of heterocyclic chemistry, the regioselectivity of reactions involving polysubstituted scaffolds presents a frequent challenge. This guide provides an in-depth, objective comparison of analytical methodologies for validating the structure of reaction products derived from 2-Chloro-4-iodopyridin-3-ol, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices, presenting supporting data and detailed protocols to ensure self-validating systems for your research.
The Challenge: Regioselectivity in Cross-Coupling Reactions
This compound presents two reactive sites for palladium-catalyzed cross-coupling reactions: the C-4 position bearing an iodine atom and the C-2 position with a chlorine atom. The inherent difference in reactivity between the C-I and C-Cl bonds—the former being significantly more reactive—provides a strategic handle for selective functionalization. Under typical Suzuki-Miyaura or Buchwald-Hartwig conditions, the reaction is expected to proceed preferentially at the C-4 position. However, validating this selectivity and ruling out the formation of the C-2 coupled isomer or potential side products is paramount.
This guide will focus on two common and illustrative transformations: the Suzuki-Miyaura coupling with phenylboronic acid and the Buchwald-Hartwig amination with aniline. We will explore how to differentiate between the expected major product and the potential isomeric byproduct in each case.
Core Analytical Techniques for Structural Validation
A multi-faceted analytical approach is essential for the robust structural elucidation of the reaction products of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography.
dot graph TD { A[Reaction of this compound] --> B{Product Mixture}; B --> C[Separation & Purification]; C --> D{Isolated Product(s)}; D --> E[NMR Spectroscopy]; D --> F[Mass Spectrometry]; D --> G[X-ray Crystallography]; E --> H[Structural Confirmation]; F --> H; G --> H; }
Workflow for reaction product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, allowing for the differentiation of isomers.
Key Differentiating Features in NMR:
-
¹H NMR Chemical Shifts and Coupling Constants: The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.
-
In the case of C-4 substitution (e.g., 2-chloro-4-phenylpyridin-3-ol), one would expect to see two distinct signals for the protons at the C-5 and C-6 positions. The coupling constant between these protons (³JHH) would be characteristic of ortho-coupling in a pyridine ring.
-
Conversely, for C-2 substitution (e.g., 2-phenyl-4-iodopyridin-3-ol), the chemical shifts of the protons at C-5 and C-6 would be different from the C-4 substituted isomer due to the change in the electronic environment.
-
-
¹³C NMR Chemical Shifts: The carbon chemical shifts are highly sensitive to the nature of the substituents. The carbon directly attached to the newly introduced group (phenyl or anilino) will show a characteristic shift. More importantly, the chemical shifts of the carbons bearing the remaining halogens (C-2 or C-4) will be diagnostically different between the two isomers.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule. For instance, an HMBC experiment can show long-range correlations between the protons of the newly introduced substituent and the carbons of the pyridine ring, definitively establishing the point of attachment.
Comparative NMR Data for Phenylated Products (Predicted and Analog-Based):
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 2-chloro-4-phenylpyridin-3-ol (Major Product) | H-5 and H-6 protons as distinct signals with ortho coupling. | Signal for C-4 shifted upfield compared to the starting material. |
| 2-phenyl-4-iodopyridin-3-ol (Minor Isomer) | H-5 and H-6 protons with different chemical shifts compared to the major product. | Signal for C-2 shifted significantly compared to the starting material. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the product and can offer structural insights through the analysis of fragmentation patterns.
Key Differentiating Features in MS:
-
Molecular Ion Peak: The molecular ion peak (M⁺) will confirm the successful incorporation of the new substituent and the loss of a halogen. For example, in the Suzuki coupling, the product will have a molecular weight corresponding to the addition of a phenyl group and the loss of iodine.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, providing a clear signature for the retention of the chlorine atom.
-
Fragmentation Analysis: The fragmentation patterns of the two isomers can be distinct. The position of the substituent will influence the stability of the resulting fragment ions. For instance, the fragmentation of 2-chloro-4-anilinopyridin-3-ol might show a characteristic loss of the aniline group, while the fragmentation of 2-anilino-4-iodopyridin-3-ol would likely involve the loss of iodine.[1]
Expected Mass Spectrometry Data for Aminated Products:
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| 2-chloro-4-anilinopyridin-3-ol (Major Product) | [M]⁺ and [M+2]⁺ | Loss of aniline, loss of HCl. |
| 2-anilino-4-iodopyridin-3-ol (Minor Isomer) | [M]⁺ | Loss of iodine, loss of aniline. |
Single-Crystal X-ray Crystallography: The Definitive Proof
When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including the precise connectivity and stereochemistry. While not always feasible, it is the gold standard for structural validation. The solid-state structure can reveal crucial details about bond lengths, bond angles, and intermolecular interactions.[2][3]
Experimental Protocols for Synthesis and Characterization
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound, along with the subsequent analytical validation.
dot graph TD { subgraph "Suzuki-Miyaura Coupling" A[this compound + Phenylboronic Acid] --> B{Pd-Catalyzed Reaction}; B --> C[Product: 2-chloro-4-phenylpyridin-3-ol]; end subgraph "Buchwald-Hartwig Amination" D[this compound + Aniline] --> E{Pd-Catalyzed Reaction}; E --> F[Product: 2-chloro-4-anilinopyridin-3-ol]; end C --> G[Structural Validation]; F --> G; }
Reaction pathways for functionalization.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize 2-chloro-4-phenylpyridin-3-ol and validate its structure.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Workflow:
-
¹H and ¹³C NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR spectra.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula and analyze the fragmentation pattern.
-
HPLC Analysis: Use a suitable HPLC method to determine the purity of the product and to quantify any isomeric impurities.
Protocol 2: Regioselective Buchwald-Hartwig Amination
Objective: To synthesize 2-chloro-4-anilinopyridin-3-ol and validate its structure.[4][5]
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane (anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube, add Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 eq) and aniline (1.2 eq) in anhydrous dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Workflow:
-
¹H and ¹³C NMR: Acquire a full set of NMR data as described in Protocol 1.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula and analyze the fragmentation pattern, paying close attention to the isotopic pattern of chlorine.
-
HPLC Analysis: Assess the purity and quantify any isomeric byproducts.
Conclusion: A Self-Validating Approach to Structural Certainty
The selective functionalization of this compound offers a gateway to a diverse range of novel chemical entities. However, the confidence in the biological and material properties of these compounds is fundamentally reliant on the certainty of their structure. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can create a self-validating system for their synthetic products. This guide has provided the foundational principles, comparative data, and detailed protocols to empower scientists to approach the structural validation of these and similar compounds with rigor and confidence. The causality behind each experimental choice is rooted in the fundamental principles of spectroscopy and reactivity, ensuring that the data obtained is not just a collection of spectra, but a cohesive and definitive structural proof.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Iodo vs. Chloro Substituents in 2-Chloro-4-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, dihalogenated pyridines stand out as exceptionally versatile building blocks.[1][2] Their utility lies in the potential for selective functionalization at different positions, a critical aspect for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of the iodo and chloro substituents in 2-chloro-4-iodopyridin-3-ol, a key intermediate in the synthesis of various biologically active molecules.[3] We will delve into the mechanistic underpinnings of this differential reactivity and provide practical, data-supported guidance for leveraging this selectivity in common synthetic transformations.
The Chemical Landscape of this compound
This compound is a unique trifunctional pyridine derivative. The presence of two different halogen atoms at positions ortho and para to the pyridine nitrogen, along with a hydroxyl group, sets the stage for a nuanced reactivity profile. The pyridine ring itself is electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr).[4] The hydroxyl group at the 3-position can further influence the electronic properties of the ring through resonance and inductive effects, and its tautomeric equilibrium between the -ol and the pyridone form can play a significant role in modulating reactivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The position of the leaving group is paramount, with substitution being most favorable at the C-2 and C-4 positions where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4][5]
In the context of this compound, both the chloro and iodo groups are positioned for potential SNAr. However, the inherent reactivity of halogens as leaving groups in SNAr reactions follows a trend that is often counterintuitive to what is observed in aliphatic SN2 reactions. The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[4][6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic.[6]
Therefore, in a direct competition under SNAr conditions, the chloro group at the C-2 position is expected to be more reactive than the iodo group at the C-4 position .
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Iodine
In contrast to SNAr, the reactivity order of halogens is inverted in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The general order of reactivity is I > Br > Cl.[7] This trend is dictated by the rates of oxidative addition to the palladium(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle. The weaker carbon-iodine bond undergoes oxidative addition much more readily than the stronger carbon-chlorine bond.
This differential reactivity is the key to achieving regioselective functionalization of this compound. The iodo group at the C-4 position is the preferred site for selective cross-coupling reactions under carefully controlled, mild conditions.[7]
Experimental Evidence and Data
Table 1: Predicted Selectivity in Key Transformations
| Reaction Type | Reactive Site | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C-2 (Chloro) | Higher electronegativity of chlorine polarizes the C-Cl bond, making it more susceptible to nucleophilic attack. |
| Suzuki-Miyaura Coupling | C-4 (Iodo) | Weaker C-I bond facilitates faster oxidative addition to the palladium catalyst. |
| Sonogashira Coupling | C-4 (Iodo) | Similar to Suzuki, the C-I bond is more reactive towards the palladium catalyst. |
| Buchwald-Hartwig Amination | C-4 (Iodo) | The C-I bond's lability allows for milder reaction conditions, favoring selective amination at this position. |
Experimental Protocols
The following are generalized protocols for achieving selective functionalization of this compound. It is crucial to note that optimization of catalysts, ligands, bases, solvents, and temperature may be necessary for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the C-4 Position
This protocol outlines the selective coupling of a terminal alkyne to the C-4 position of this compound.[8]
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF/DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).
-
Add anhydrous THF/DMF and triethylamine.
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the C-4 position.[9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Aqueous K₂CO₃ (2M)
-
Dioxane/Water (4:1)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill with an inert atmosphere.
-
Add degassed dioxane/water (4:1) and the aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and partition between water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Reaction Pathways
To further illustrate the principles discussed, the following diagrams depict the key mechanistic steps and experimental workflows.
Caption: Mechanism of SNAr on this compound.
Caption: General workflow for selective cross-coupling at the C-4 position.
Conclusion
The differential reactivity of the iodo and chloro substituents in this compound provides a powerful tool for synthetic chemists. By understanding the underlying mechanistic principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can strategically and selectively functionalize this versatile building block. The greater lability of the carbon-iodine bond in oxidative addition makes the C-4 position the prime target for a wide array of cross-coupling reactions, while the higher electronegativity of chlorine renders the C-2 position more susceptible to nucleophilic attack. This guide provides a foundational understanding and practical protocols to harness this selectivity, enabling the efficient synthesis of complex pyridine-containing molecules for applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Benchmarking 2-Chloro-4-iodopyridin-3-ol: A Comparative Guide for Kinase Inhibition Profiling
This guide provides a comprehensive framework for benchmarking the novel compound 2-Chloro-4-iodopyridin-3-ol against established inhibitors, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For researchers and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.
Introduction: The Rationale for Targeting VEGFR-2
While the direct biological targets of this compound are yet to be fully elucidated, its structural features, particularly the pyridin-3-ol core, bear resemblance to known pharmacophores in kinase inhibitors. The pyridine ring system is a prevalent scaffold in numerous FDA-approved kinase inhibitors, where it often engages in critical hydrogen bonding interactions within the ATP-binding pocket of the enzyme.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors, which rely on sustained angiogenesis for growth and metastasis.[2][3] Consequently, VEGFR-2 has emerged as a prime therapeutic target in oncology.[4] This guide, therefore, proposes a scientifically grounded hypothesis that this compound may exhibit inhibitory activity against VEGFR-2 and outlines a comprehensive strategy to test this hypothesis.
To provide a robust benchmark, we will compare the activity of this compound against two well-characterized, FDA-approved multi-kinase inhibitors with known potent activity against VEGFR-2: Sunitinib and Sorafenib .[5][6]
The Benchmarks: Sunitinib and Sorafenib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (KIT), among others.[5][7] Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR-2 and PDGFR.[7]
Sorafenib is another multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway as well as VEGFRs and PDGFRs.[8][9] Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, has established it as a standard of care in certain cancers.[8]
By comparing this compound to these established drugs, we can ascertain its relative potency, selectivity, and potential as a novel anti-angiogenic agent.
Experimental Benchmarking Strategy
A multi-tiered approach, encompassing both biochemical and cell-based assays, is essential for a thorough evaluation. This strategy allows for the direct assessment of enzymatic inhibition and the subsequent validation of cellular effects in a biologically relevant context.
Part 1: Biochemical Assay - Direct Kinase Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of the VEGFR-2 kinase domain. A luminescence-based in vitro kinase assay is a robust and high-throughput method for this purpose.[10]
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescent signal generated by a luciferase-based reagent. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound, Sunitinib, Sorafenib (as positive controls)
-
DMSO (vehicle control)
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Sunitinib, and Sorafenib in DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and the PTK substrate.
-
Assay Plate Setup:
-
Test Wells: Add the serially diluted compounds to the respective wells.
-
Positive Control (No Inhibitor): Add kinase buffer with DMSO.
-
Blank (No Enzyme): Add kinase buffer with DMSO.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equal volume of kinase buffer to the "Blank" wells.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add the Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: In Vitro VEGFR-2 Kinase Assay Workflow
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Part 2: Cell-Based Assays - Assessing Anti-Angiogenic Effects
Positive results in the biochemical assay should be followed by cell-based assays to confirm the compound's activity in a more physiological context. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.
Principle: This assay measures the effect of the test compound on the proliferation of HUVECs stimulated by VEGF. Inhibition of VEGFR-2 signaling will lead to a reduction in cell proliferation.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Low-serum starvation medium
-
Recombinant Human VEGF
-
This compound, Sunitinib, Sorafenib
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Cell Starvation: Replace the growth medium with low-serum medium and incubate for 4-6 hours to synchronize the cells.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a constant concentration of VEGF. Include appropriate controls (no compound, no VEGF).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the VEGF-stimulated control and calculate the IC50 value for inhibition of proliferation.
Principle: This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix. This is a key functional hallmark of angiogenesis.
Materials:
-
HUVECs
-
Basement Membrane Extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound, Sunitinib, Sorafenib
-
96-well cell culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate. Allow the gel to solidify at 37°C.
-
Cell Seeding and Treatment: Resuspend HUVECs in medium containing the test compounds at various concentrations and seed them onto the solidified matrix.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Imaging: Visualize the formation of tube-like structures using an inverted microscope. Capture images of each well.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the quantitative parameters of compound-treated wells to the vehicle control to determine the inhibitory effect.
Diagram: VEGFR-2 Signaling Pathway and Points of Inhibition
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of the test compounds.
Data Summary and Interpretation
The quantitative data from the aforementioned assays should be compiled into clear, concise tables for easy comparison.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) [95% CI] |
| This compound | Experimental Data |
| Sunitinib | Experimental Data (Literature value: ~80 nM)[11] |
| Sorafenib | Experimental Data (Literature value: ~90 nM)[6] |
Table 2: HUVEC Proliferation Inhibition
| Compound | IC50 (nM) [95% CI] |
| This compound | Experimental Data |
| Sunitinib | Experimental Data |
| Sorafenib | Experimental Data |
Table 3: Endothelial Tube Formation Inhibition (Example Metrics)
| Compound (at 1 µM) | % Inhibition of Total Tube Length |
| This compound | Experimental Data |
| Sunitinib | Experimental Data |
| Sorafenib | Experimental Data |
A lower IC50 value in the kinase and proliferation assays indicates greater potency. Significant inhibition in the tube formation assay provides strong evidence of anti-angiogenic activity. By comparing the data for this compound with that of Sunitinib and Sorafenib, a clear picture of its relative efficacy and potential as a VEGFR-2 inhibitor can be established.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound as a potential VEGFR-2 inhibitor. By employing a combination of biochemical and cell-based assays and comparing the results to established drugs, researchers can effectively evaluate its therapeutic potential and make informed decisions for further development. The detailed protocols and structured data presentation outlined herein are designed to ensure the generation of high-quality, reproducible, and easily interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 6. oncology-central.com [oncology-central.com]
- 7. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to Catalysts for the Functionalization of 2-Chloro-4-iodopyridin-3-ol
Introduction: The Strategic Importance of 2-Chloro-4-iodopyridin-3-ol
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Among the myriad of substituted pyridines, this compound stands out as a particularly versatile and strategic building block. Its unique trifunctional nature—featuring a reactive hydroxyl group and two distinct halogen atoms at electronically different positions—offers a powerful platform for controlled, sequential, and diverse molecular elaborations.[2] The ability to selectively functionalize the C-I, C-Cl, or O-H bonds is paramount for the efficient construction of complex molecular architectures, making the choice of catalyst not merely a procedural detail, but the central determinant of synthetic strategy and success.
This guide provides a comparative analysis of catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will explore the principles of regioselective functionalization, compare the performance of various catalysts through experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Pillar 1: Understanding Regioselectivity in Dihalopyridines
The key to unlocking the synthetic potential of this compound lies in exploiting the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This principle is rooted in the bond dissociation energies of the C-X bonds and the kinetics of the oxidative addition step in the catalytic cycle. The C-I bond is weaker and therefore more readily cleaved by a low-valent metal catalyst, such as Pd(0), than the stronger C-Cl bond.[4]
This intrinsic reactivity difference forms the basis for selective functionalization. Under mild reaction conditions, palladium catalysts will overwhelmingly favor oxidative addition into the C-I bond at the 4-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.[3][4]
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. Below, we compare common catalytic systems for three major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between the pyridine core and various aryl, heteroaryl, or vinyl groups.[1][5] For the selective functionalization of the C-4 iodo position, several palladium catalysts have proven effective.
Causality Behind Catalyst Selection:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, highly active Pd(0) catalyst that is often effective for reactive substrates like aryl iodides.[1][4] Its ready availability and ease of use make it a common first choice. The phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The bidentate dppf ligand provides greater stability to the catalytic complex, often leading to higher yields and better tolerance of functional groups compared to monodentate ligands.[1]
-
Pd(OAc)₂ / SPhos : This system combines a simple palladium salt with a bulky, electron-rich biarylphosphine ligand (SPhos). Such ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, making them highly efficient, especially for less reactive coupling partners.[3]
Table 1: Comparative Performance of Palladium Catalysts in Selective Suzuki-Miyaura Coupling at the C-4 Position
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Field Insights & Causality |
| Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | Reliable for standard couplings. The aqueous base is crucial for the transmetalation step.[4] |
| PdCl₂(dppf) (2-3 mol%) | K₃PO₄ | Dioxane | 90-100 | 12-16 | 88-96 | The stronger base (K₃PO₄) and stable ligand often improve yields for challenging substrates.[3] |
| Pd(OAc)₂ / SPhos (1-2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 2-8 | 90-98 | Highly active system allowing for lower catalyst loadings and shorter reaction times.[3] |
Note: Data is inferred from analogous polyhalogenated pyridine systems and serves as a representative guide. Optimization is often necessary.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a crucial transformation for creating linear, rigid structures often found in materials and pharmaceuticals.[6][7] This reaction typically employs a dual-catalyst system of palladium and copper(I).[6]
Causality Behind Catalyst Selection:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) : The role of the palladium complex is to undergo oxidative addition with the C-I bond.[6]
-
Copper(I) Co-catalyst (e.g., CuI) : The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[6] This species then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center. This co-catalysis allows the reaction to proceed under milder conditions.[6]
-
Amine Base (e.g., Et₃N, piperidine) : The amine serves both as a base to deprotonate the alkyne and as a solvent. It also helps to reduce any oxidized palladium species back to the active Pd(0) state.[3][6]
Table 2: Representative Catalyst System for Selective Sonogashira Coupling at the C-4 Position
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Field Insights & Causality |
| PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 | The classic Sonogashira conditions are highly effective for the C-I bond, showing excellent selectivity over the C-Cl bond.[4] The copper co-catalyst is key to the high efficiency at mild temperatures.[6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines.[8][9] This reaction is particularly important in medicinal chemistry, where the arylamine moiety is a common pharmacophore.
Causality Behind Catalyst Selection:
-
Pd₂(dba)₃ / Xantphos : This combination of a palladium source and a bulky, wide-bite-angle bidentate ligand is highly effective for C-N coupling. The Xantphos ligand promotes the reductive elimination step, which is often the rate-limiting step in the amination catalytic cycle, and helps prevent β-hydride elimination side reactions.[4][8]
-
Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) : A strong base is required to deprotonate the amine, forming the active nucleophile. Sterically hindered bases like sodium tert-butoxide are used to avoid competing reactions with the aryl halide.[3][4]
Table 3: Representative Catalyst System for Selective Buchwald-Hartwig Amination at the C-4 Position
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Field Insights & Causality |
| Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | The more electron-withdrawing nature of the chlorine at C-2 may slightly enhance the rate of oxidative addition at the C-I bond.[4] The choice of a bulky ligand like Xantphos is critical for achieving high yields in amination reactions.[4] |
While palladium catalysts are dominant, copper-catalyzed amination (Ullmann-type reactions) can also be an alternative, though they often require higher temperatures.[9][10][11] Modern copper systems using specific ligands can operate under milder conditions.[11][12]
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Atmosphere Exchange : Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction : Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Atmosphere Exchange : Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition : Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Reaction : Stir the mixture at room temperature or warm to 40-60 °C for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Workup : Concentrate the reaction mixture. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Visualization of Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[1]
Caption: Interdependent catalytic cycles in the Sonogashira coupling reaction.[6]
Conclusion and Future Outlook
The selective functionalization of this compound is a testament to the power and precision of modern catalytic chemistry. Palladium-based systems, particularly those employing advanced phosphine ligands, offer reliable and high-yielding pathways for the regioselective formation of C-C, C-N, and C-C (alkynyl) bonds at the C-4 position. The foundational principle of differential halogen reactivity (I > Cl) allows for a modular approach to synthesis, where the more reactive C-I bond is addressed first under mild conditions, reserving the C-Cl bond for subsequent, often more forcing, reaction conditions.
Future research will likely focus on the development of even more active catalysts that operate at lower loadings and temperatures, potentially using more sustainable and earth-abundant metals like nickel or iron. Furthermore, catalyst-controlled regioselective functionalization, where the inherent reactivity is overturned by the choice of ligand, remains a compelling area of exploration that could further expand the synthetic utility of this valuable building block.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Copper(I)‐Catalyzed Amination of Halogenopyridines with Polyamines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
A Crystallographic Comparison of 2-Halogenated Pyridin-3-ol Derivatives: A Surrogate-Based Guide
This guide presents a detailed comparative analysis of the single-crystal X-ray structures of 2-chloro-pyridin-3-ol and 2-bromo-pyridin-3-ol. In the absence of publicly available crystallographic data for 2-Chloro-4-iodopyridin-3-ol, this series of 2-halogenated analogs provides a robust framework for understanding the nuanced effects of halogen substitution on molecular geometry and crystal packing in pyridin-3-ol scaffolds. The insights garnered from these surrogate structures are of significant value to researchers in medicinal chemistry, drug development, and materials science, aiding in the rational design of novel compounds with tailored solid-state properties.
Introduction: The Significance of Halogenated Pyridinols
Halogenated pyridinols are a class of heterocyclic compounds that feature prominently in the landscape of pharmaceuticals and functional materials. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the pyridin-3-ol core can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the nature and position of the halogen substituent play a critical role in directing intermolecular interactions, such as hydrogen and halogen bonding, which in turn govern the crystal packing and ultimately, the solid-state characteristics of the material (e.g., solubility, melting point, and bioavailability).
Understanding the three-dimensional arrangement of these molecules in the crystalline state through X-ray crystallography is therefore paramount for establishing structure-property relationships. This guide focuses on elucidating these relationships by comparing the crystallographic features of closely related 2-halogenated pyridin-3-ols.
Experimental Protocols: Synthesis and Crystallization
The successful acquisition of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. Below are representative protocols for the synthesis and crystallization of the surrogate compounds, 2-chloro-pyridin-3-ol and 2-bromo-pyridin-3-ol. These methods highlight the general strategies employed for the preparation of halogenated pyridinols.
Synthesis of 2-Chloro-pyridin-3-ol
A common route to 2-chloro-3-hydroxypyridine involves the diazotization of 3-amino-2-chloropyridine followed by hydrolysis.
Step-by-Step Protocol:
-
Diazotization: Dissolve 3-amino-2-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Hydrolysis: Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-3-ol.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-pyridin-3-ol.
Crystallization
Obtaining diffraction-quality crystals often requires careful optimization of crystallization conditions. Slow evaporation is a widely used and effective technique for growing single crystals of small organic molecules.
Step-by-Step Protocol for Slow Evaporation:
-
Solvent Selection: Dissolve the purified 2-halogenated pyridin-3-ol in a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include ethanol, methanol, acetone, or mixtures with water.
-
Preparation of Crystallization Vessel: Transfer the solution to a clean vial or beaker.
-
Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the 2-halogenated pyridin-3-ol derivatives, enabling a direct comparison of their solid-state structures. This data has been sourced from the Cambridge Crystallographic Data Centre (CCDC).[1]
| Parameter | 2-Chloro-pyridin-3-ol | 2-Bromo-pyridin-3-ol |
| CCDC Number | 279638 | 279641 |
| Chemical Formula | C₅H₄ClNO | C₅H₄BrNO |
| Formula Weight | 129.54 | 174.00 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.896(1) | 3.889(1) |
| b (Å) | 20.485(3) | 21.001(4) |
| c (Å) | 6.818(1) | 6.840(1) |
| β (°) | 104.98(2) | 105.18(2) |
| Volume (ų) | 525.3(2) | 538.5(2) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.635 | 1.908 |
Structural Analysis and Discussion
The crystallographic data reveals that both 2-chloro-pyridin-3-ol and 2-bromo-pyridin-3-ol crystallize in the same monoclinic space group (P2₁/c), indicating that they are isostructural. This is not uncommon for halogenated analogs where the change in the halogen atom does not induce a significant alteration in the overall molecular shape and primary intermolecular interactions.
The Role of Hydrogen Bonding
In the crystal structures of pyridin-3-ols, hydrogen bonding is a dominant supramolecular synthon. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the pyridine nitrogen atom serves as a hydrogen bond acceptor. This results in the formation of robust hydrogen-bonded chains or networks that are fundamental to the crystal packing.
Caption: A simplified representation of the key hydrogen bonding interaction between two pyridin-3-ol molecules.
The Influence of Halogen Substitution
The substitution of chlorine with bromine at the 2-position leads to predictable changes in the unit cell parameters. The increase in the van der Waals radius from chlorine to bromine results in a slight expansion of the unit cell, as evidenced by the larger cell volume of the bromo-derivative.
While both structures are dominated by hydrogen bonding, the halogen atoms participate in weaker, yet significant, intermolecular interactions. These can include halogen bonds (C-X···N/O) and other short contacts that contribute to the overall stability of the crystal lattice. The nature and strength of these interactions are dependent on the polarizability of the halogen atom, which increases down the group (Cl < Br < I).
For the hypothetical this compound, one would anticipate a more complex interplay of intermolecular forces. The iodine atom, being a strong halogen bond donor, would likely engage in significant halogen bonding interactions, potentially competing with or complementing the primary hydrogen bonding network. This could lead to a different crystal packing arrangement compared to its 2-halogenated counterparts.
Comparative Workflow for Crystallographic Analysis
The process of determining and comparing crystal structures is a multi-step workflow that requires careful execution and analysis.
Caption: A generalized workflow for the crystallographic analysis and comparison of related molecular structures.
Conclusion
This comparative guide, utilizing 2-chloro- and 2-bromo-pyridin-3-ol as surrogates, provides valuable insights into the structural consequences of halogen substitution in the pyridin-3-ol framework. The isostructural nature of these compounds highlights the robustness of the primary hydrogen bonding network. However, subtle changes in unit cell parameters and the potential for varied halogen-involved intermolecular interactions underscore the importance of considering the specific halogen present in crystal engineering and drug design. Future work to obtain the crystal structure of this compound would provide a more complete picture and allow for a direct assessment of the role of the highly polarizable iodine atom in directing crystal packing.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-iodopyridin-3-ol
Executive Summary: Mitigating Risk Beyond the Bench
As researchers and developers, our responsibility for a chemical compound extends throughout its entire lifecycle, culminating in its safe and compliant disposal. 2-Chloro-4-iodopyridin-3-ol, a halogenated pyridine derivative, represents a class of compounds that, while invaluable in synthesis, requires meticulous handling during disposal to protect personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounding procedural steps in the core principles of chemical safety and regulatory compliance. The causality behind each recommendation is explained to empower laboratory personnel to make informed, safe decisions. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols. Always consult your local EHS office for final guidance.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, a reliable hazard profile can be constructed by examining its structural analogues, such as 2-Chloro-4-iodopyridine. The dominant risks arise from the halogenated pyridine core.
The primary hazards are summarized below, based on data for closely related compounds.[1] This information dictates the necessity for the stringent disposal protocols that follow.
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation (Category 1) | H318 | Causes serious eye damage. |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction. |
| Acute Inhalation Toxicity (Category 4) | - | Potential for harm if dusts or mists are inhaled.[1] |
Causality of Hazards:
-
Halogenation (Chloro-, Iodo-): The presence of chlorine and iodine atoms increases the compound's molecular weight and can enhance its biological activity and persistence. During incineration, these halogens can form acidic gases (e.g., HCl, HI) and potentially polychlorinated/iodinated dibenzodioxins or dibenzofurans if combustion is incomplete. This is a primary reason why halogenated waste must be segregated.
-
Pyridine Ring: The pyridine nucleus is a common feature in many biologically active molecules. It can be readily absorbed and may target specific organ systems. Pyridine itself is considered a hazardous waste.[2]
Given this profile, all waste streams containing this compound, regardless of concentration, must be treated as hazardous.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is segregation and professional disposal . On-site chemical neutralization is not recommended for this compound in a standard laboratory setting due to the risk of generating more hazardous byproducts and the specialized equipment required for such processes.
Step 1: Waste Identification and Segregation
Properly categorizing the waste is the most critical step. All waste containing this compound must be designated as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE), such as gloves and bench paper.
-
Weigh boats, contaminated filter paper, or silica gel from chromatography.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses of contaminated glassware.
-
Mother liquors or reaction mixtures.
-
CRITICAL: Never mix halogenated waste with non-halogenated waste.[3] The cost of disposing of halogenated waste is significantly higher, and cross-contamination can render a large volume of non-halogenated solvent waste much more expensive to dispose of.[3]
Step 2: Container Selection and Management
Choose a waste container that is chemically compatible and robust.
-
For Solids: Use a sealable, sturdy plastic pail or a wide-mouth glass container with a screw cap. The container must be clearly labeled before any waste is added.
-
For Liquids: Use a dedicated, shatter-resistant container, typically a high-density polyethylene (HDPE) or glass bottle designed for chemical waste.
-
Compatibility Check: While pyridine has variable compatibility, HDPE is generally acceptable for temporary storage of many organic waste streams.[4][5][6][7][8] Always confirm with your EHS office's specific guidelines.
-
Venting: If there is any possibility of gas evolution from the waste mixture, a vented cap may be required. Consult your EHS professional.
-
Container Management Best Practices:
-
Keep Closed: Waste containers must be securely closed at all times, except when adding waste.
-
Secondary Containment: Store waste containers in a secondary bin or tray large enough to hold the entire volume of the container in case of a leak.
-
Location: Store in a well-ventilated area, away from heat sources, ignition sources, and incompatible materials like strong oxidizing agents.[1]
Step 3: Labeling
Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safety.[9] Your institution's EHS department will provide the specific labels to be used. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents: "this compound" and any solvents or other reagents. Do not use abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date the first drop of waste was added to the container (the "accumulation start date").
Step 4: Arranging for Disposal
Once the container is full (do not overfill; leave at least 10% headspace for liquids) or the accumulation time limit set by your institution is reached, arrange for pickup through your EHS office. They will coordinate with a licensed hazardous waste disposal contractor. These contractors use specialized facilities, such as high-temperature incinerators, designed to handle halogenated compounds safely.[2]
Emergency Procedures for Spills
In the event of a spill during handling or disposal preparation, immediate and correct action is vital.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Isolate the Area: Cordon off the spill area.
-
Assess the Spill: For a small spill of solid material, if you are trained and have the appropriate PPE, you can proceed with cleanup. For large spills or any liquid spills, evacuate the area and contact your institution's emergency EHS number.
-
Cleanup (Small Solid Spill Only):
-
Don full PPE: lab coat, safety goggles, face shield, and chemically resistant gloves (nitrile is often acceptable for solids, but check specific glove compatibility charts).
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a dedicated plastic dustpan and place it in your designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from work involving this compound.
Caption: This flowchart provides a step-by-step decision-making process for the compliant segregation and disposal of waste containing this compound.
References
Personal protective equipment for handling 2-Chloro-4-iodopyridin-3-ol
Comprehensive Safety Protocol: Handling 2-Chloro-4-iodopyridin-3-ol
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound. This document moves beyond a simple checklist to instill a deep understanding of the why behind each safety measure, ensuring that every action in the laboratory is deliberate and informed. The procedures outlined here are designed to create a self-validating system of safety, protecting researchers, ensuring experimental integrity, and maintaining regulatory compliance.
Hazard Analysis: Understanding the Risks
This compound and structurally similar halogenated pyridines are potent chemical agents. A thorough understanding of their hazard profile is the foundation of safe handling. The primary routes of exposure are inhalation, skin/eye contact, and ingestion. The significant health risks associated with this class of compounds necessitate stringent control measures.[1]
The Globally Harmonized System (GHS) classifications for analogous compounds highlight the critical dangers. These classifications are not merely regulatory labels; they are direct indicators of the potential biological consequences of exposure, dictating the level of protection required.
| Hazard Classification | GHS Hazard Statement | Potential Consequences of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H310, H330, H332 | Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] Systemic toxic effects can occur. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4] Prolonged contact can lead to chemical burns. |
| Serious Eye Damage/Irritation | H318, H319 | Causes serious, potentially irreversible, eye damage.[1][2][4][5] |
| Respiratory Irritation | H335 | May cause respiratory tract irritation, leading to coughing and shortness of breath.[2][3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction upon repeated contact.[1] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The goal is to establish an impermeable barrier between the researcher and the chemical. Compromise in any single component can lead to a catastrophic failure of the entire protective system.
| Protection Type | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Due to the severe risk of irreversible eye damage (H318), safety glasses are insufficient.[5][6] A face shield provides an additional layer of protection against splashes during transfers.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is mandatory. | Prevents skin contact, which can cause irritation and potential systemic toxicity.[3] Nitrile gloves may offer insufficient protection or have short breakthrough times; always consult the glove manufacturer's compatibility data.[8] |
| Body Protection | A flame-retardant laboratory coat and chemical-resistant apron. | Protects against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned.[9] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[10] |
| Respiratory Protection | Primary: All handling must occur within a certified chemical fume hood. Secondary: A NIOSH-approved respirator for emergency situations (e.g., spills) or if engineering controls fail.[11][12] | The primary engineering control to prevent inhalation of vapors or aerosols, which can cause respiratory irritation and systemic toxicity.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential workflow minimizes the risk of accidental exposure. Each step is a critical control point in the safety process.
A. Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before beginning any work, confirm that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Clear the Workspace: Ensure the work area inside the fume hood is clean, uncluttered, and free of unnecessary equipment.[13]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize movement in and out of the controlled space.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[3]
B. Donning Personal Protective Equipment The sequence of donning PPE is critical to avoid cross-contamination.
-
Put on the laboratory coat and apron.
-
Put on the first pair of chemical-resistant gloves.
-
Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Put on safety goggles, followed by the face shield.
C. Chemical Handling
-
Weighing and Transfer: Conduct all manipulations, including weighing and transferring of the solid compound, deep within the chemical fume hood.
-
Avoid Dust Generation: Handle the material carefully to avoid creating airborne dust.
-
Container Management: Keep the primary container tightly sealed when not in immediate use.[4][14]
-
Immediate Cleanup: Clean up any minor spills within the fume hood immediately using appropriate absorbent materials.
D. Decontamination and Doffing PPE This process is designed to remove protective gear without contaminating the user.
-
External Decontamination: While still wearing all PPE, wipe down the exterior of the outer gloves with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the designated hazardous waste container.
-
Remove Face Shield and Goggles: Remove the face shield first, followed by the safety goggles, handling them by the straps. Place them in a designated area for cleaning.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap any contaminants. Dispose of them in the hazardous waste container.
-
Remove Lab Coat/Apron: Remove the lab coat and apron by rolling them away from the body to prevent contact with the contaminated exterior.
-
Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[4]
Emergency Response and Disposal
A. Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
B. Spill Response
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For minor spills within a fume hood, use a chemical spill kit with appropriate absorbent material. Do not use combustible materials to absorb the spill.
C. Waste Disposal Plan
-
Segregation: All materials contaminated with this compound, including gloves, weigh paper, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Containerization: The waste container must be kept sealed and stored in a cool, well-ventilated area away from incompatible materials.[8]
-
Final Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Never pour this chemical or its waste down the drain.[3]
Workflow Visualization
The following diagram outlines the critical path for safely handling this compound, reinforcing the procedural logic from preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-4-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



